Product packaging for Fluoxetine hydrochloride(Cat. No.:CAS No. 59333-67-4)

Fluoxetine hydrochloride

Cat. No.: B6593505
CAS No.: 59333-67-4
M. Wt: 345.8 g/mol
InChI Key: GIYXAJPCNFJEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Serotonin (B10506) Reuptake Inhibition Research

The journey towards understanding serotonin's role in the brain and the concept of its reuptake inhibition began in the mid-20th century.

Early Discoveries: The discovery of serotonin (5-hydroxytryptamine or 5-HT) in the brain in the early 1950s was a critical first step. nih.gov Initial research began to link this neurotransmitter to mood and behavior. mhanational.org By the 1960s, the "monoamine hypothesis" of depression started to take shape, suggesting that a deficiency in monoamine neurotransmitters like serotonin could be a cause of depression. nih.govlongdom.org

The Reuptake Concept: Scientists discovered that after a neuron releases serotonin to transmit a signal, a transporter protein pumps it back into the presynaptic neuron in a process called reuptake. This mechanism terminates the signal. The idea emerged that inhibiting this reuptake process could increase the amount of serotonin available in the synapse, thereby enhancing neurotransmission. mayoclinic.org

Early Antidepressants: The first generation of antidepressants, the monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), were discovered in the 1950s. wikipedia.orgmidcitytms.com While effective for some, they had significant side effects due to their non-selective action on various neurotransmitter systems. wikipedia.orgmdpi.com TCAs, for instance, were found to block the reuptake of both serotonin and norepinephrine (B1679862). nih.gov

The Serotonergic Theory of Depression: In 1969, the discovery that TCAs could block serotonin reuptake led to the postulation of the serotonergic theory of depression, which focused specifically on a deficit of serotonin in certain brain regions. cambridge.org This theory laid the groundwork for the development of more targeted therapies. nih.govresearchgate.net

Evolution of Selective Serotonin Reuptake Inhibitors (SSRIs) in Neuropsychopharmacology

The development of SSRIs was a direct result of the quest for a more selective and better-tolerated antidepressant. This represented a shift towards rational drug design, aiming to target specific biological sites to maximize therapeutic effects while minimizing unwanted side effects. wikipedia.orgnih.gov

The Search for Selectivity: In the early 1970s, researchers at Eli Lilly and Company began a project to develop a compound that would selectively inhibit the reuptake of serotonin. wikipedia.orgnih.gov This endeavor was based on the hypothesis that enhancing serotonin neurotransmission would be an effective antidepressant mechanism. nih.govresearchgate.net

The Discovery of Fluoxetine (B1211875): Scientists Bryan Molloy, Ray Fuller, and David T. Wong were instrumental in this research. wikipedia.org They synthesized and tested a series of compounds, leading to the identification of fluoxetine (initially known as LY110140) in 1974 as a potent and selective inhibitor of serotonin reuptake. nih.gov Preclinical studies confirmed its potential as an antidepressant. nih.gov

The First SSRIs to Market: While fluoxetine was the first SSRI to gain widespread use in the United States, another SSRI, zimelidine, was marketed in Europe in 1982. wikipedia.orgnih.gov However, zimelidine was later withdrawn due to associations with serious side effects. wikipedia.org

Fluoxetine's Impact: The FDA approved fluoxetine for the treatment of depression in 1987. nih.govresearchgate.net Its introduction was hailed as a significant advancement due to its improved side effect profile compared to older antidepressants. wikipedia.org The success of fluoxetine spurred the development of other SSRIs, including paroxetine (B1678475), sertraline (B1200038), citalopram (B1669093), escitalopram, and fluvoxamine (B1237835). wikipedia.org

Mechanism of Action: SSRIs, including fluoxetine, work by blocking the serotonin transporter (SERT) protein on the presynaptic neuron. wikipedia.orgnih.gov This blockage prevents the reabsorption of serotonin, leading to an increased concentration of the neurotransmitter in the synaptic cleft, thereby enhancing its effect on the postsynaptic neuron. wikipedia.orgmayoclinic.org Fluoxetine also exhibits some activity at 5-HT2A and 5-HT2C receptors. nih.gov

Table 1: Key Milestones in the Development of Serotonin Reuptake Inhibitors

Year Milestone Significance
Early 1950s Discovery of serotonin in the brain. nih.gov Laid the foundation for understanding its role in neuropsychiatry.
1950s Introduction of MAOIs and TCAs. wikipedia.org First generation of antidepressants, though non-selective.
1969 Postulation of the serotonergic theory of depression. cambridge.org Focused research efforts on serotonin's role in depression.
1974 Identification of fluoxetine as a selective serotonin reuptake inhibitor. nih.gov Marked a key step in the rational design of a new class of antidepressants.
1982 Zimelidine marketed in Europe. wikipedia.orgnih.gov The first SSRI to be commercially available.
1987 FDA approval of fluoxetine (Prozac). nih.govresearchgate.net Ushered in the era of SSRIs in the United States.

Table 2: Comparison of Early Antidepressant Classes

Drug Class Primary Mechanism of Action Selectivity
Monoamine Oxidase Inhibitors (MAOIs) Inhibit the enzyme monoamine oxidase, which breaks down neurotransmitters. Non-selective, affects serotonin, norepinephrine, and dopamine (B1211576).
Tricyclic Antidepressants (TCAs) Block the reuptake of serotonin and norepinephrine. nih.gov Non-selective, also affects other neurotransmitter receptors.

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Selectively block the reuptake of serotonin. wikipedia.orgmayoclinic.org | High selectivity for the serotonin transporter. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19ClF3NO B6593505 Fluoxetine hydrochloride CAS No. 59333-67-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYXAJPCNFJEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020635
Record name Fluoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL
Record name FLUOXETINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline solid

CAS No.

56296-78-7, 54910-89-3, 59333-67-4
Record name Reconcile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56296-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoxetine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056296787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name fluoxetine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9W7N6B1KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUOXETINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/
Record name FLUOXETINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Pharmacology of Fluoxetine Hydrochloride

Mechanism of Action at the Synaptic Level

The principal therapeutic effects of fluoxetine (B1211875) are attributed to its ability to modulate serotonergic neurotransmission at the synapse. pnas.org This is achieved through a highly selective blockade of the serotonin (B10506) transporter, which leads to a cascade of adaptive changes within the central nervous system. patsnap.com

Selective Serotonin Transporter Inhibition and Synaptic Serotonin Homeostasis

Fluoxetine's primary mechanism of action is the potent and selective inhibition of the presynaptic serotonin transporter (SERT). patsnap.comdrugbank.com The SERT protein is responsible for the reuptake of serotonin (5-hydroxytryptamine, or 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. patsnap.comnih.gov By binding to and inhibiting SERT, fluoxetine blocks this reabsorption process. patsnap.comdrugbank.com

Role of Norfluoxetine (B159337) as an Active Metabolite in Serotonin Reuptake Inhibition

A distinguishing feature of norfluoxetine is its exceptionally long elimination half-life, which can be up to 16 days after long-term use. wikipedia.org This is considerably longer than that of fluoxetine itself (4 to 6 days after long-term use). wikipedia.org Consequently, norfluoxetine persists in the body for an extended period, contributing to a sustained inhibition of serotonin reuptake even after administration of fluoxetine has ceased. scispace.com Research indicates that while fluoxetine concentrations may be higher initially, norfluoxetine levels can surpass those of the parent compound with chronic administration, playing a major role in the sustained blockade of SERT. mdpi.comscispace.com The S-enantiomer of norfluoxetine is notably more potent in inhibiting serotonin reuptake than the R-enantiomer. clinpgx.org

Indirect Modulation of Other Neurotransmitter Systems at Higher Concentrations

While fluoxetine is highly selective for the serotonin transporter at typical therapeutic concentrations, evidence suggests that at higher concentrations, it can indirectly influence other neurotransmitter systems, namely the noradrenergic and dopaminergic systems. wikipedia.orgnih.gov This modulation is not due to direct binding to norepinephrine (B1679862) or dopamine (B1211576) transporters but is thought to occur through secondary mechanisms. nih.govresearchgate.net

Dopaminergic System Modulation

Similarly, at higher concentrations, fluoxetine can increase extracellular dopamine levels, particularly in the prefrontal cortex. wikipedia.orgnih.gov This effect is also linked to its antagonism of the 5-HT2C receptor, which can modulate dopaminergic activity. drugbank.comcolumbiapsychiatry.org By blocking 5-HT2C receptors, fluoxetine may reduce the inhibitory influence on dopaminergic pathways, resulting in enhanced dopamine release. drugbank.com It is important to note that fluoxetine has virtually no affinity for the dopamine transporter (DAT), indicating this modulation is an indirect effect. drugbank.comnih.gov Chronic treatment with fluoxetine has also been shown to selectively upregulate dopamine D1-like receptors in the hippocampus, suggesting long-term adaptive changes in the dopaminergic system. nih.gov

Pharmacodynamics and Receptor Interactions

Fluoxetine acts as an antagonist at the 5-HT2C receptor. drugbank.compnas.orgdrugbank.com This action is considered a key mechanism behind the increase in norepinephrine and dopamine levels observed at higher concentrations. nih.govresearchgate.net The affinity of fluoxetine for the 5-HT2C receptor is significant, with studies reporting Ki (inhibition constant) values in the range of 65–97 nM. pnas.orgdrugbank.compnas.org This antagonism is competitive and reversible. pnas.orgnih.gov

Fluoxetine also demonstrates agonist activity at the sigma-1 receptor, a unique intracellular chaperone protein. wikipedia.orgresearchgate.net The affinity for this receptor is moderate, with reported Ki values around 191-240 nM. researchgate.net The order of affinity for sigma-1 receptors among several SSRIs is fluvoxamine (B1237835) > sertraline (B1200038) > fluoxetine. nih.gov This interaction may be involved in neuroplasticity and cellular resilience processes. nih.govacadempharm.ru

In contrast to older classes of antidepressants like tricyclics, fluoxetine hydrochloride exhibits a very low affinity for other neurotransmitter receptors, including muscarinic cholinergic, histaminergic H1, and alpha-1 adrenergic receptors. drugbank.comclinpgx.org This lack of significant binding to these other receptors is a hallmark of its selectivity. nih.gov

Table 1: Binding Affinities of Fluoxetine and Norfluoxetine for Monoamine Transporters

CompoundTransporterKi (nM)Selectivity Ratio (NET/SERT)Selectivity Ratio (DAT/SERT)
Fluoxetine SERT0.8 - 1.120200
NET20 - 45
DAT200 - 360
Norfluoxetine SERT0.7 - 2.11070
NET20 - 60
DAT140 - 200

This table presents a range of reported binding affinities (Ki) for fluoxetine and its active metabolite, norfluoxetine, at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Data compiled from multiple in vitro studies. Lower Ki values indicate higher binding affinity. Selectivity ratios are calculated relative to SERT affinity and highlight the compound's preference for the serotonin transporter.

Table 2: Receptor Binding Profile of this compound

ReceptorActionKi (nM)
Serotonin Transporter (SERT)Inhibition0.8 - 1.1
5-HT2C ReceptorAntagonism65 - 242
Sigma-1 ReceptorAgonism191 - 240
Norepinephrine Transporter (NET)Inhibition20 - 45
Dopamine Transporter (DAT)Inhibition200 - 360
Muscarinic M1 ReceptorAntagonism702 - 1200
Alpha-1 Adrenergic ReceptorAntagonism3800 - 3900
Histamine H1 ReceptorAntagonism3250

This table summarizes the pharmacodynamic profile of fluoxetine, detailing its action and binding affinity (Ki) for various neuroreceptors and transporters. The data illustrate its high affinity for SERT and notable interactions with 5-HT2C and Sigma-1 receptors, while showing significantly lower affinity for other sites. Data compiled from various receptor binding studies.

Serotonin Receptor Subtype Binding and Functional Activity

The interaction of fluoxetine with the 5-HT1A receptor is primarily indirect. By blocking serotonin reuptake, fluoxetine increases the concentration of synaptic serotonin, which in turn activates 5-HT1A autoreceptors located on the cell bodies and dendrites of serotonin neurons. nih.gov This initial activation leads to a negative feedback loop, temporarily reducing the firing rate of these neurons. nih.govnih.gov However, with chronic administration, a key adaptation occurs: the desensitization of these 5-HT1A autoreceptors. researchgate.net This desensitization is thought to be a critical step for the onset of the compound's full therapeutic effect. researchgate.net Some research also points to a direct, albeit complex, interaction. For instance, adjunctive treatment with a 5-HT1A antagonist has been shown to prevent or reverse fluoxetine-induced sexual dysfunction in animal models, suggesting that the elevated serotonin levels acting on 5-HT1A receptors are involved in such effects. oup.com

Fluoxetine's effect on the 5-HT2A receptor system appears to be region-specific and dependent on the duration of administration. Studies indicate that chronic treatment with fluoxetine can potentiate 5-HT2A receptor signaling in the frontal cortex. nih.gov Pharmacological research suggests that 5-HT2A receptors are implicated in the cognitive effects of fluoxetine, but not necessarily its antidepressant-like behaviors. researchgate.net The prefrontal cortex, which is rich in 5-HT2A receptors, is a key area for regulating emotional cognition. researchgate.net Furthermore, research suggests that the activation of central 5-HT2 receptors may be responsible for some of the immunomodulatory effects observed after acute fluoxetine administration, such as a decrease in T lymphocyte proliferation. researchgate.net

This compound acts as a competitive and reversible antagonist at 5-HT2C receptors. pnas.orgdrugbank.comnih.govpnas.org The binding affinity of fluoxetine for the 5-HT2C receptor is significant, with studies reporting an inhibition constant (Ki) in the range of 65 to 97 nM. pnas.orgpnas.org This affinity is notably close to its affinity for the serotonin transporter, suggesting that this antagonist activity is relevant at therapeutic concentrations. pnas.org

The functional consequence of 5-HT2C receptor antagonism is a disinhibition of downstream neurotransmitter systems. wikipedia.org Specifically, blocking these receptors, which normally exert an inhibitory influence on dopamine and norepinephrine release, leads to an increase in the levels of these catecholamines in the prefrontal cortex. drugbank.comwikipedia.org This action is believed to contribute to the activating properties of fluoxetine and may play a role in its therapeutic efficacy. psychopharmacologyinstitute.com

Receptor SubtypeFluoxetine's ActionReported Binding Affinity (Ki)Functional Implication
5-HT1A Indirect activation via increased synaptic 5-HT~14 nM (direct binding)Autoreceptor desensitization with chronic use
5-HT2A Modulates signaling (e.g., potentiation in frontal cortex)Weak affinityInvolvement in cognitive effects
5-HT2C Competitive antagonist~65-97 nMIncreased dopamine and norepinephrine in the prefrontal cortex

A defining characteristic of this compound is its high selectivity for the serotonin system. drugbank.com In vitro studies have consistently demonstrated that fluoxetine has very low or negligible affinity for a wide range of other neurotransmitter receptors. nih.gov These include:

Alpha-adrenergic receptors

Histaminergic H1 receptors nih.gov

Muscarinic cholinergic receptors drugbank.comnih.gov

Dopaminergic receptors drugbank.com

Beta-adrenergic receptors nih.gov

Opiate receptors nih.gov

Gamma-aminobutyric acid (GABA) receptors nih.gov

Benzodiazepine receptors nih.gov

This lack of significant binding to other receptors distinguishes fluoxetine from older classes of antidepressants, such as tricyclic antidepressants (TCAs), which often interact with multiple receptor systems. drugbank.comnih.gov

Signal Transduction Cascades

The pharmacological effects of fluoxetine extend beyond receptor binding to the modulation of intracellular signaling pathways, which are crucial for long-term changes in neuronal function and plasticity.

A significant body of research has established a strong link between fluoxetine administration and the enhancement of Brain-Derived Neurotrophic Factor (BDNF) signaling. nih.govajmb.org Chronic treatment with fluoxetine has been shown to increase the expression and synthesis of BDNF in key brain regions, including the hippocampus and prefrontal cortex. nih.govresearchgate.netnih.gov

BDNF exerts its effects by binding to and activating its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). wisdomlib.org The administration of fluoxetine leads to the phosphorylation and activation of TrkB receptors. nih.govresearchgate.net This activation triggers several downstream signaling cascades that are fundamental to neuroplasticity, including dendritic remodeling and enhanced synaptic function. ajmb.org Notably, some studies suggest that fluoxetine can transactivate the TrkB receptor independently of its effects on the serotonin transporter. nih.gov More recent evidence even indicates that fluoxetine may bind directly to the TrkB receptor, acting as an allosteric modulator that potentiates BDNF's effects. frontiersin.org This BDNF-TrkB pathway is considered a critical mediator of the neuroplastic changes that underlie the therapeutic response to fluoxetine. ajmb.orgwisdomlib.orgfrontiersin.org

Signaling MoleculeEffect of FluoxetineDownstream Consequence
BDNF Increased expression and synthesisBinds to and activates TrkB receptors
TrkB Receptor Increased phosphorylation (activation)Initiates intracellular cascades promoting neuroplasticity
CREB Increased expressionImportant upstream transcription factor for BDNF synthesis
Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Regulation

This compound modulates the activity of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine protein kinase implicated in a wide range of cellular functions, including inflammation and neural development. nih.govnih.gov The regulatory mechanism primarily involves the phosphorylation of GSK-3β at a specific regulatory serine residue, Serine-9 (Ser9). nih.govfrontiersin.org This phosphorylation event inhibits the kinase's activity. nih.gov

Research has demonstrated that fluoxetine treatment increases the phosphorylation of GSK-3β at Ser9. nih.govfrontiersin.org In vitro studies on embryonic neural precursor cells (NPCs) have shown that fluoxetine up-regulates the phosphorylation of Ser9 on GSK-3β, which is associated with an increase in nuclear β-catenin, a key component of the canonical Wnt signaling pathway. nih.gov This inhibition of GSK-3β and subsequent stabilization of β-catenin are linked to increased proliferation of NPCs, suggesting a role in neurogenesis. nih.gov The effects of fluoxetine on GSK-3β phosphorylation and β-catenin levels can be prevented by a 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist, indicating that this regulation is linked to postsynaptic 5-HT1A receptor activation. nih.gov

Furthermore, the regulation of GSK-3β by fluoxetine contributes to its anti-inflammatory properties. nih.gov In studies involving lipopolysaccharide (LPS)-induced inflammation, fluoxetine was found to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This effect was associated with a delayed but increased phosphorylation of GSK-3β at Ser9. nih.gov The anti-inflammatory effects of fluoxetine were blocked when GSK-3β was knocked down, confirming that the kinase is a crucial regulator of fluoxetine's anti-inflammatory action. nih.gov

Chronic administration of fluoxetine has also been shown to significantly increase the phosphorylation of Ser9-GSK-3β in various regions of the mouse brain, including the hippocampus. frontiersin.org This sustained inhibition of GSK-3β is considered an important intermediate step in the therapeutic effects of the compound. frontiersin.orgmdpi.com

Table 1: Research Findings on Fluoxetine's Regulation of GSK-3β

Finding Model/System Observed Effect Associated Pathway/Outcome Reference
Increased Phosphorylation Embryonic Neural Precursor Cells Up-regulation of phosphorylation at Ser9 on GSK-3β. Increased nuclear β-catenin; increased cell proliferation (neurogenesis). nih.gov
Anti-inflammatory Action Murine Macrophages (RAW264.7) and Mice Delayed but increased phosphorylation of GSK-3β (Ser9) following LPS stimulation. Inhibition of iNOS/NO and COX-2/PGE2 production. nih.gov
Brain Region Effects Mouse Brain (Cortex, Hippocampus, etc.) Increased phosphorylation of GSK-3β at Ser9. Considered an intermediate step in therapeutic effects. frontiersin.org
Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Pathway Modulation

This compound has been shown to modulate the Phosphoinositide 3-Kinase/AKT (PI3K/AKT) signaling pathway, a critical cascade involved in cell survival, growth, and metabolism. nih.govnih.gov The interaction of fluoxetine with this pathway can lead to varied downstream effects, including neuroprotection and regulation of glucose and lipid metabolism. nih.govnih.gov

In models of corticosterone-induced cytotoxicity in PC12 cells, fluoxetine demonstrated a neuroprotective effect that involves the activation of the PI3K/AKT pathway. nih.gov Treatment with fluoxetine led to an increased phosphorylation of Akt, a central kinase in the pathway. nih.gov This activation rescued cells from corticosterone-induced damage. The neuroprotective effects were nullified when PI3K or Akt were inhibited, confirming the pathway's essential role. nih.gov Fluoxetine's action through this pathway also influences the levels of downstream targets like the Forkhead box O3a (FoxO3a) transcription factor and apoptosis-related proteins. nih.gov

Conversely, in the context of metabolic regulation, studies in diabetic rats suggest that fluoxetine may inhibit the PI3K/AKT signaling pathway to exert its effects on glucose and lipid metabolism. nih.govresearchgate.net In these studies, fluoxetine treatment was associated with reduced expression of PI3K and increased expression of AKT, yet the ratios of phosphorylated PI3K and AKT to their total forms were significantly reduced compared to untreated diabetic rats. researchgate.net This modulation was linked to changes in the expression of glucose metabolism-associated proteins such as GSK-3β, Glucose-6-Phosphatase Catalytic Subunit (G6PC), and Phosphoenolpyruvate Carboxykinase (PEPCK). nih.govresearchgate.net The use of a specific PI3K inhibitor, LY294002, further supported the role of this pathway in mediating fluoxetine's metabolic effects. nih.gov

These findings suggest that fluoxetine's modulation of the PI3K/AKT pathway is context-dependent, leading to activation in neuronal protection scenarios and inhibition in the regulation of hepatic glucose and lipid metabolism. nih.govnih.gov

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway Modulation

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway, a key signaling cascade that transduces extracellular signals to the nucleus to mediate cellular responses like proliferation and apoptosis, is significantly modulated by this compound. nih.gov

Research indicates that fluoxetine can activate the MAPK/ERK pathway by promoting the phosphorylation of ERK1/2 without altering the total protein levels of the kinase. nih.gov In a study using human conjunctival epithelial cells, treatment with fluoxetine enhanced the phosphorylation of ERK, which was linked to the subsequent induction of apoptosis. nih.gov This activation of the MAPK/ERK signaling pathway can amplify extracellular signals and influence cellular fate. nih.gov

Conversely, other studies have shown that fluoxetine can inhibit the phosphorylation of ERK1/2 kinases in a time and concentration-dependent manner. nih.govresearchgate.net In various cancer cell lines, this inhibition of ERK1/2 phosphorylation was followed by reduced phosphorylation of the transcription factor c-Myc. nih.gov This suppression of the MAPK/ERK pathway resulted in a decrease in the expression of cell cycle-related genes (c-fos, c-jun, cyclin A, cyclin D1) and an increase in the expression of cell cycle inhibitors (p21, p53), ultimately leading to an inhibition of cancer cell proliferation. nih.gov

The modulation of the MAPK/ERK pathway by fluoxetine is also connected to 5-HT1A receptor activation and neurogenesis. oup.com In hippocampal neural stem cells, fluoxetine was found to enhance the phosphorylation of ERK1/2 and the downstream transcription factor cAMP-response element binding protein (CREB). oup.com This effect was dependent on 5-HT1A receptor activation and was mediated by Protein Kinase M zeta (PKMζ). oup.com These findings suggest that fluoxetine may promote neurogenesis by activating the MAPK-CREB signaling pathway through a 5-HT1A receptor-mediated mechanism. oup.com

G Alpha (i) Signaling Events

This compound influences intracellular signaling cascades involving G proteins, which are crucial for transmitting signals from cell surface receptors to intracellular effectors. While fluoxetine's effects on various G alpha subunits have been explored, specific modulation of G alpha (i) (Gαi) signaling has been identified as a consistent outcome of treatment. nih.govbiorxiv.org The Gαi subunit is primarily known for its role in inhibiting the enzyme adenylyl cyclase, thereby reducing intracellular levels of cyclic AMP (cAMP).

Systematic reviews and meta-analyses of gene expression studies have identified G alpha (i) signaling events as being among the most significantly enriched pathways affected by fluoxetine treatment. biorxiv.org These analyses consistently show that the genes involved in Gαi signaling pathways are decreased or downregulated by fluoxetine. biorxiv.org

Furthermore, the long-term administration of fluoxetine is known to desensitize 5-HT1A autoreceptors, which are coupled to Gαi/o proteins. mdpi.com This desensitization involves a diminished coupling efficiency between the receptor and its associated G protein. mdpi.com This uncoupling reduces the inhibitory effect that serotonin (5-HT) normally exerts on its own neurons, a key aspect of fluoxetine's therapeutic mechanism. While direct studies on fluoxetine's effect on Gαi itself are specific, the broader impact on receptor-Gαi/o coupling is a well-documented consequence of chronic treatment. mdpi.com In contrast, other studies have noted that long-term fluoxetine administration can increase the mRNA expression of other G protein alpha subunits, such as G alpha q and G alpha 12, in specific brain regions like the neostriatum and frontal cortex, while decreasing G alpha s mRNA in the midbrain. nih.gov

Pharmacokinetics and Biotransformation

Non-Linear Pharmacokinetic Characteristics

The pharmacokinetics of this compound are characterized by a non-linear profile. nih.govdrugbank.com This non-linearity means that plasma concentrations of the parent drug, fluoxetine, increase disproportionately with an increase in the dose. mdpi.comlawdata.com.tw Consequently, plasma levels observed after chronic administration are higher than what would be predicted from single-dose studies. lawdata.com.twfda.gov

This characteristic is attributed to the saturable nature of the metabolic pathways responsible for its clearance. The elimination half-life of fluoxetine is approximately 1 to 4 days after a single dose and extends to an average of 4 to 6 days with long-term administration. nih.govdrugbank.comfda.gov In contrast, its primary active metabolite, norfluoxetine, appears to exhibit linear pharmacokinetics. lawdata.com.twfda.gov However, norfluoxetine has a significantly longer elimination half-life, ranging from 7 to 15 days. nih.govmdpi.com

The slow elimination and significant accumulation of both fluoxetine and norfluoxetine mean that steady-state plasma concentrations are achieved only after continuous dosing for several weeks. lawdata.com.tw This non-linear kinetic behavior necessitates careful consideration in clinical use, particularly in individuals with reduced metabolic capacity, such as those with hepatic dysfunction. nih.gov

Table 2: Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine

Parameter Fluoxetine Norfluoxetine Reference
Pharmacokinetic Profile Non-linear Appears linear drugbank.comlawdata.com.twfda.gov
Elimination Half-Life (Acute) 1-3 days 4-16 days drugbank.comfda.gov
Elimination Half-Life (Chronic) 4-6 days 4-16 days nih.govfda.gov
Time to Peak Plasma Conc. (Tmax) 6-8 hours Not applicable lawdata.com.tw

Hepatic Metabolism and Cytochrome P450 Isoenzyme Involvement

This compound undergoes extensive metabolism in the liver, with only a small fraction of the administered dose being excreted unchanged. lawdata.com.twnih.gov The biotransformation is primarily mediated by the cytochrome P450 (CYP450) enzyme system. nih.govnih.gov

The major metabolic pathway is N-demethylation, which converts fluoxetine to its only identified active metabolite, norfluoxetine. mdpi.comresearchgate.net This conversion is principally carried out by the CYP2D6 isoenzyme. nih.govresearchgate.netclinpgx.org Other CYP isoenzymes, including CYP2C9, CYP2C19, CYP3A4, and CYP3A5, also contribute to the metabolism of fluoxetine, although to a lesser extent. mdpi.comupol.cz In vitro studies have specifically highlighted a substantial role for CYP2C9 in the N-demethylation process. mdpi.com

Fluoxetine is a racemic mixture of two enantiomers, R-fluoxetine and S-fluoxetine. S-fluoxetine has a somewhat greater ability to block serotonin reuptake. mdpi.com The metabolism of fluoxetine to norfluoxetine is stereoselective, and CYP2D6 plays a greater role than other enzymes in this process in vivo. researchgate.net

Importantly, both fluoxetine and its metabolite norfluoxetine are potent inhibitors of the CYP2D6 isoenzyme. mdpi.comclinpgx.org This inhibition can lead to clinically significant drug-drug interactions by affecting the metabolism of other drugs that are substrates for CYP2D6. mdpi.com The long half-lives of both parent compound and metabolite mean that this inhibitory effect can persist long after discontinuation of the drug. clinpgx.org Fluoxetine has also been shown to have inhibitory effects on CYP2C19, CYP2C9, and CYP3A4 in laboratory investigations. mdpi.com

Table 3: Cytochrome P450 Isoenzymes Involved in Fluoxetine Metabolism

CYP Isoenzyme Role in Fluoxetine Metabolism Reference
CYP2D6 Primary enzyme for N-demethylation to norfluoxetine. nih.govnih.govresearchgate.netclinpgx.org
CYP2C9 Contributes significantly to N-demethylation. mdpi.comupol.cz
CYP2C19 Contributes to metabolism. mdpi.comnih.govresearchgate.net

Table 4: Mentioned Compounds

Compound Name
5-hydroxytryptamine (Serotonin)
8-OH DPAT
β-catenin
CHIR99021
Corticosterone
c-fos
c-jun
c-Myc
cyclic AMP (cAMP)
cyclin A
cyclin D1
This compound
Forkhead box O3a (FoxO3a)
Glucose-6-Phosphatase Catalytic Subunit (G6PC)
Glycogen
H89
KRX-0401
Lipopolysaccharide (LPS)
LY294002
Nitric oxide (NO)
Norfluoxetine
p21
p53
Phosphoenolpyruvate Carboxykinase (PEPCK)
Prostaglandin E2 (PGE2)
Protein Kinase M zeta (PKMζ)
U0126
CYP2D6-Mediated N-Demethylation to Norfluoxetine

The N-demethylation of fluoxetine to its active metabolite, norfluoxetine, is predominantly mediated by the cytochrome P450 2D6 (CYP2D6) isoenzyme. nih.govclinpgx.orgupol.cz Both fluoxetine and norfluoxetine are high-affinity substrates for CYP2D6, meaning they bind strongly to the enzyme. nih.govclinpgx.org This particular metabolic pathway is highly dependent on an individual's genetic makeup, leading to significant variability in drug metabolism. nih.gov

Research has demonstrated that the formation of S-norfluoxetine is highly dependent on CYP2D6 activity. clinpgx.org This is clinically significant because S-norfluoxetine is the more potent of the two norfluoxetine enantiomers. clinpgx.org Both S-fluoxetine and S-norfluoxetine show a high binding affinity for the CYP2D6 enzyme. nih.gov

Contribution of CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5

While CYP2D6 is the primary enzyme in fluoxetine metabolism, several other CYP450 isoenzymes contribute to its biotransformation. clinpgx.orgnih.gov In vitro and in vivo studies have indicated the involvement of CYP2C9, CYP2C19, CYP3A4, and CYP3A5. clinpgx.org Some research also points to the participation of CYP1A2 and CYP2B6. nih.gov

The role of these other enzymes becomes more pronounced during long-term administration. clinpgx.org Fluoxetine and its metabolite, norfluoxetine, are not only substrates but also inhibitors of CYP2D6. clinpgx.orgwikipedia.org As chronic dosing leads to the inhibition of CYP2D6, the metabolic burden shifts to other pathways. Consequently, the influence of CYP2C19, CYP2C9, CYP3A4, and CYP3A5 in fluoxetine metabolism becomes more significant over time. clinpgx.org Specifically, CYP2C9 has been shown to preferentially catalyze the demethylation of R-fluoxetine. clinpgx.org One in-vitro study identified CYP2C9 as the principal human cytochrome mediating the N-demethylation of fluoxetine. nih.gov

Elimination Half-Lives of Fluoxetine and Norfluoxetine

Fluoxetine and its active metabolite, norfluoxetine, are characterized by exceptionally long elimination half-lives, which contributes to their prolonged pharmacological effects. clinpgx.orgnih.gov The half-life of the parent compound, fluoxetine, varies depending on the duration of administration. After a single dose (acute administration), its half-life ranges from 1 to 4 days. nih.govnih.govdroracle.aidroracle.ai With long-term, consistent use (chronic administration), this extends to 4 to 6 days. droracle.aidroracle.aidrugbank.com

The active metabolite, norfluoxetine, has an even longer elimination half-life, ranging from 7 to 15 days. nih.govnih.govmdpi.com This extended duration means that both active substances persist in the body for weeks after discontinuation. droracle.ai

CompoundAdministrationElimination Half-Life
FluoxetineAcute1–4 days
FluoxetineChronic4–6 days
NorfluoxetineAcute & Chronic7–15 days

Plasma Protein Binding and Tissue Distribution Considerations

Fluoxetine is highly lipophilic, a characteristic that influences its distribution throughout the body. clinpgx.org It is highly bound to plasma proteins, with approximately 95% of the drug being bound. wikipedia.orgresearchgate.net

Due to its lipophilic nature, fluoxetine has a large apparent volume of distribution, reported to range from 20 to 42 L/kg, indicating substantial accumulation in various tissues. mdpi.comoup.com The drug is not evenly distributed, with concentrations varying significantly between different tissues. The highest concentrations are typically found in the lungs, followed by the liver, spleen, brain, and heart. oup.comnih.govresearchgate.net The brain-to-plasma concentration ratio for fluoxetine is approximately 2.6:1. clinpgx.org

Tissue/FluidDistribution Coefficient (Specimen/Blood Ratio)
Lung60 ± 17
Liver38 ± 10
Spleen20 ± 5
Brain15 ± 3
Heart10 ± 2
Kidney9 ± 3
Muscle2.2 ± 0.3
Urine0.9 ± 0.4
Vitreous Humor0.10 ± 0.03

Data sourced from studies on postmortem tissue and fluid distribution. oup.comnih.gov

Genetic Polymorphisms and Pharmacokinetic Variability

The pharmacokinetics of fluoxetine show high inter-subject variability, which is largely attributable to genetic polymorphisms in the cytochrome P450 enzymes, particularly CYP2D6. nih.govresearchgate.net The CYP2D6 gene is highly polymorphic, leading to the expression of enzymes with varying levels of activity. mdpi.combpac.org.nz This genetic variability allows for the classification of individuals into different metabolizer phenotypes.

PhenotypeDescription
Poor Metabolizers (PMs)Have little to no functional CYP2D6 enzyme activity. Approximately 5-10% of Caucasians fall into this category. bpac.org.nznih.gov
Intermediate Metabolizers (IMs)Possess one reduced-function allele and one non-functional allele, leading to decreased metabolic capacity. nih.gov
Extensive (Normal) Metabolizers (EMs)Have fully functional CYP2D6 enzyme activity, representing the majority of the population. bpac.org.nz
Ultrarapid Metabolizers (UMs)Carry multiple copies of the CYP2D6 gene, resulting in significantly increased enzyme activity. clinpgx.org

These genetic differences can significantly impact the plasma concentrations of fluoxetine. Studies have found that dose-corrected plasma concentrations of fluoxetine are significantly related to the number of active CYP2D6 genes an individual possesses. proquest.com Poor metabolizers tend to have significantly higher plasma concentrations of fluoxetine compared to extensive metabolizers. clinpgx.org Conversely, in one patient identified as an ultrarapid metabolizer, plasma concentrations of a different antidepressant metabolized by CYP2D6 were found to be extremely low. clinpgx.org

Interestingly, while the metabolic ratio of fluoxetine to norfluoxetine is clearly affected by CYP2D6 genotype, some research has shown that the total concentration of the "active moiety" (the sum of fluoxetine and norfluoxetine) may not differ significantly across phenotype groups. researchgate.net However, the relative levels of the parent drug and its metabolite may still have clinical implications, as studies have noted that both poor and ultrarapid metabolizers may switch antidepressant treatments more frequently than normal metabolizers. researchgate.net Polymorphisms in other genes, such as CYP2C9, may also influence fluoxetine plasma concentrations. proquest.com

Neurobiological Effects and Neuroplasticity

Serotonergic System Adaptations

The primary pharmacological action of fluoxetine (B1211875) hydrochloride is the selective inhibition of the serotonin (B10506) transporter (SERT), which leads to an increase in the extracellular concentration of serotonin (5-hydroxytryptamine, 5-HT). patsnap.comjneurosci.org This initial action triggers a series of long-term adaptive changes within the serotonergic system itself, involving both the transporter protein and the various serotonin receptors.

Persistent Changes in Serotonin Transporter Density

Chronic exposure to fluoxetine hydrochloride induces regulatory changes in the density of its primary target, the serotonin transporter. Many studies have demonstrated that long-term treatment with selective serotonin reuptake inhibitors (SSRIs) reduces the density of SERT. jneurosci.orgresearchgate.net This downregulation is considered a key adaptive mechanism. However, the effects can be influenced by the developmental stage at the time of exposure.

One experimental study in rats found that administration of fluoxetine during early juvenile life led to a significant and persistent increase in the density of serotonin transporters in the frontal cortex, an effect that lasted into adulthood. nih.gov This finding suggests that fluoxetine may have a stimulatory effect on the development of serotonergic projections in the very young brain. nih.gov In contrast, studies in adult rats have shown that chronic fluoxetine treatment can reduce SERT densities in various brain regions, including the limbic system and brain stem. researchgate.net

Research FindingBrain Region(s)Animal ModelOutcome of Fluoxetine TreatmentCitation
Long-term administrationFrontal CortexJuvenile RatsSignificant and persistent increase in SERT density. nih.gov
Chronic treatmentLimbic & Brain Stem regionsAdult Rats (FSL model)Significant decrease in SERT density. researchgate.net
Chronic SSRI treatmentGeneralAdult RatsDecrease in SERT function and density. jneurosci.org

Adaptive Changes in Serotonin Receptor Sensitivity

The sustained increase in synaptic serotonin levels caused by this compound leads to adaptive changes in the sensitivity and function of various serotonin receptors. patsnap.com A critical adaptation occurs at the 5-HT1A autoreceptors, which are located on the cell bodies of serotonin neurons in the dorsal raphe nucleus and act as a negative feedback mechanism. nih.gov

Repeated administration of fluoxetine leads to the desensitization of these 5-HT1A autoreceptors. nih.govmdpi.com This desensitization reduces the inhibitory feedback on serotonin neurons, allowing for a restoration of their normal firing rate and a sustained increase in serotonin release in projection areas. nih.gov

Fluoxetine also demonstrates activity at other serotonin receptors. It acts as an antagonist at 5-HT2C receptors. pnas.orgpsychopharmacologyinstitute.com This action may contribute to some of its broader neurobiological effects. pnas.org Chronic treatment with fluoxetine has been shown to up-regulate 5-HT1A and 5-HT2C receptors in the periaqueductal gray and increase the expression of 5-HT2C receptors in the amygdala in mice. frontiersin.org

Receptor SubtypeLocationEffect of Chronic FluoxetineFunctional ConsequenceCitation(s)
5-HT1A Dorsal Raphe (Autoreceptor)DesensitizationReduced feedback inhibition, increased 5-HT neuron firing nih.govmdpi.com
5-HT1A Periaqueductal Gray (PAG)UpregulationAltered modulation of nociception and emotion frontiersin.org
5-HT2C GeneralAntagonism / BlockageMay contribute to activating properties and therapeutic effects pnas.orgpsychopharmacologyinstitute.com
5-HT2C Amygdala & PAGUpregulationAltered modulation of nociception and emotion frontiersin.org

Neurogenesis and Cell Proliferation

Beyond its direct effects on the serotonergic system, this compound significantly influences neuroplasticity by promoting the birth and development of new neurons (neurogenesis), particularly in the hippocampus and cerebral cortex. nih.govnih.govresearchgate.net

Promotion of Hippocampal Neural Stem/Progenitor Cell Proliferation

Chronic administration of this compound consistently increases the proliferation of neural stem and progenitor cells in the subgranular zone (SGZ) of the hippocampal dentate gyrus. nih.govresearchgate.netmdpi.com Research indicates that fluoxetine does not affect the division of the most primitive, stem-like cells but specifically targets a class of early, amplifying neural progenitor cells. nih.govpnas.org It increases the rate of symmetric divisions of these cells, leading to an expansion of the progenitor pool and a subsequent increase in the number of new neurons. nih.govpnas.org This effect has been observed in various animal models, where fluoxetine treatment leads to a significant increase in the number of cells labeled with proliferation markers like bromodeoxyuridine (BrdU). researchgate.netpnas.org Some studies suggest this pro-proliferative effect may be more pronounced in the ventral hippocampus, a region associated with mood regulation. researchgate.net

Neurogenesis of Cortical Interneurons

The neurogenic effects of this compound are not confined to the hippocampus. Studies have revealed that chronic treatment also stimulates the generation of new neurons in the adult cerebral cortex. nih.govnih.govexlibrisgroup.com Specifically, fluoxetine promotes the neurogenesis of γ-aminobutyric acid (GABA)ergic interneurons. nih.govexlibrisgroup.com Research in adult mice shows that fluoxetine treatment increases the number of Layer 1 inhibitory neuron progenitor cells (L1-INP cells) across various cortical regions in a dose-dependent manner. nih.govexlibrisgroup.com These progenitor cells then differentiate into functional GABAergic interneurons. nih.gov This increase in cortical interneurons has also been observed in the primate brain following chronic fluoxetine administration. nih.gov

FindingBrain RegionCell Type AffectedResultCitation(s)
Increased Symmetric DivisionsHippocampus (Dentate Gyrus)Early/Amplifying Neural ProgenitorsExpansion of progenitor cell class and increased neurogenesis. nih.govpnas.org
Increased Cell ProliferationCerebral CortexLayer 1 Inhibitory Neuron Progenitor CellsIncreased number of progenitors and subsequent GABAergic interneurons. nih.govnih.govexlibrisgroup.com

Mechanisms Linking Neurogenesis to 5-HT1A and 5-HT4 Receptor Activation

The pro-neurogenic effects of this compound are intrinsically linked to its influence on specific serotonin receptors. The 5-HT1A and 5-HT4 receptors are critically involved in mediating these changes. frontiersin.org

Studies using knockout mice have demonstrated that the cell-proliferating effects of fluoxetine in the hippocampus are absent in mice lacking the 5-HT1A receptor, indicating that signaling through this receptor is necessary for the neurogenic response. mdpi.comfrontiersin.org

The 5-HT4 receptor also plays a crucial role. frontiersin.orgnih.govresearchgate.net Chronic activation of the 5-HT4 receptor facilitates both the proliferation and maturation of newborn neurons. frontiersin.org Furthermore, the neurogenic effects of chronic fluoxetine treatment are blocked by 5-HT4 receptor antagonists and are absent in 5-HT4 receptor knockout mice. frontiersin.orgresearchgate.netnih.gov This suggests that fluoxetine's therapeutic action requires indirect activation of 5-HT4 receptors via increased synaptic serotonin. nih.gov The activation of 5-HT4 receptors appears to be associated with a "dematuration" of mature granule cells in the dentate gyrus, a phenotypic change that is closely linked to the increase in neurogenesis. nih.govresearchgate.netfrontiersin.org

Synaptic Plasticity and Structural Remodeling

This compound instigates significant alterations at the synaptic level, fostering an environment conducive to structural and functional reorganization of neural circuits.

Dendritic spines, the primary sites of excitatory synapses, are dynamic structures whose density and morphology are closely linked to synaptic strength and plasticity. Chronic administration of fluoxetine has been shown to increase dendritic spine density in various brain regions, including the hippocampus and medial prefrontal cortex. oup.comresearchgate.netfrontiersin.orgmdpi.com Studies in rodents have demonstrated that long-term fluoxetine treatment leads to a notable increase in the number of dendritic spines on pyramidal neurons in these areas. frontiersin.orgnih.govnih.gov For instance, research has shown that chronic fluoxetine treatment in adult rats resulted in an increased density of dendritic spines in the CA1 region of the hippocampus. nih.gov This effect is not uniform across all brain regions or neuronal populations, suggesting a targeted mechanism of action. nih.gov For example, one study found that fluoxetine increased dendritic spine density in interneurons of the medial prefrontal cortex but not in the hippocampus. oup.com The increase in spine density is thought to contribute to the formation of new synaptic contacts and the strengthening of existing ones, thereby enhancing the capacity for synaptic plasticity. mdpi.com

Table 1: Effects of Fluoxetine on Dendritic Spine Density in Different Brain Regions

Brain Region Neuronal Type Effect on Spine Density Reference
Medial Prefrontal Cortex Interneurons Increase oup.com
Hippocampus (CA1) Pyramidal Neurons Increase nih.govnih.govnih.gov
Auditory Cortex Pyramidal Neurons Increase frontiersin.org
Somatosensory Cortex Pyramidal Neurons Increase mdpi.com

The structural and functional integrity of synapses is maintained by a complex array of proteins. Fluoxetine treatment has been found to modulate the expression of key synaptic proteins, further supporting its role in synaptic remodeling. Postsynaptic density protein-95 (PSD-95) is a critical scaffolding protein in the postsynaptic density of excitatory synapses, playing a vital role in anchoring neurotransmitter receptors and signaling molecules. Studies have reported that chronic fluoxetine administration increases the expression of PSD-95 in the hippocampus. nih.govresearchgate.net This upregulation of PSD-95 is associated with the maturation and stabilization of dendritic spines.

Synapsin-1 is a presynaptic protein involved in the regulation of neurotransmitter release and synaptogenesis. Research indicates that fluoxetine treatment can also increase the expression of Synapsin-1, suggesting an influence on presynaptic function and vesicle trafficking. researchgate.netnih.gov The modulation of these and other synaptic proteins by fluoxetine is thought to be mediated, at least in part, by brain-derived neurotrophic factor (BDNF) signaling, a key regulator of neuronal survival and plasticity. nih.gov

Table 2: Impact of Fluoxetine on Key Synaptic Proteins

Protein Location Function Effect of Fluoxetine Reference
PSD-95 Postsynaptic Scaffolding, Synaptic Stabilization Increased Expression nih.govresearchgate.net
Synapsin-1 Presynaptic Neurotransmitter Release, Synaptogenesis Increased Expression researchgate.netnih.gov

Fluoxetine's influence on neuroplasticity extends to the broader level of neuronal connectivity and the balance between excitatory and inhibitory signaling. The compound has been shown to promote structural changes in both excitatory and inhibitory neural networks. oup.com While much of the initial research focused on pyramidal neurons, recent studies have highlighted the significant impact of fluoxetine on inhibitory interneurons. oup.com For example, chronic fluoxetine treatment has been observed to alter the structure and connectivity of cortical interneurons. oup.com

Critical periods are specific windows during development when the brain is particularly sensitive to environmental stimuli, allowing for the fine-tuning of neural circuits. It was once believed that these periods of heightened plasticity were largely confined to early life. However, compelling evidence now suggests that fluoxetine can reopen or reactivate these critical periods in the adult brain. frontiersin.orgnih.govnih.govresearchgate.net

A landmark study demonstrated that chronic fluoxetine treatment reinstated a juvenile-like state of plasticity in the adult rat visual cortex, allowing for the recovery of vision in amblyopic (lazy eye) animals. frontiersin.orgresearchgate.net This effect has since been replicated and extended to other brain regions and systems, including the amygdala and fear circuitry. frontiersin.orgnih.gov The reopening of critical periods by fluoxetine is associated with a reduction in the molecular "brakes" that normally limit plasticity in the adult brain, such as perineuronal nets, and an increase in molecules that promote plasticity, like BDNF. sciencedaily.comfrontiersin.orgnih.govfrontiersin.org This induced plasticity allows for the large-scale reorganization of neural circuits in response to new experiences or therapeutic interventions. nih.govnih.gov

Neuroinflammatory Modulation

Neuroinflammation, the inflammatory response within the central nervous system, is increasingly implicated in the pathophysiology of various neurological and psychiatric disorders. This compound has been shown to possess significant anti-inflammatory properties within the CNS.

Fluoxetine exerts anti-inflammatory effects by modulating the activity of microglia, the resident immune cells of the brain, and by reducing the production of pro-inflammatory cytokines. nih.govfrontiersin.orgcumbria.ac.uk Studies have demonstrated that fluoxetine can inhibit the activation of microglia and astrocytes, thereby suppressing the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgcumbria.ac.ukresearchgate.netnih.govdntb.gov.ua This reduction in pro-inflammatory cytokines can protect neurons from inflammation-induced damage and apoptosis. nih.govfrontiersin.org

Inhibition of Interleukin-6 (IL-6) Production

This compound has been identified as a potent inhibitor of Interleukin-6 (IL-6) production, a key pro-inflammatory cytokine. frontiersin.orgresearchgate.net Research indicates that fluoxetine can suppress IL-6 release induced by various stimuli in different immune cells. researchgate.netnih.gov Studies using murine macrophages and dendritic cells have shown that pretreatment with fluoxetine significantly curtails IL-6 production triggered by agonists for Toll-like Receptor 3 (TLR3), TLR4, and TLR9. frontiersin.orgresearchgate.netnih.gov This inhibitory effect is not limited to TLR-dependent pathways; fluoxetine also suppresses IL-6 production induced by the T-cell activator concanavalin (B7782731) A in lymphocytes, suggesting a broader anti-inflammatory profile. frontiersin.orgresearchgate.net

Further investigations into the structure-activity relationship have suggested that the N-methyl group within the fluoxetine molecule is critical for its IL-6 inhibitory capacity. frontiersin.orgnih.gov In both in vivo and in vitro models, fluoxetine has demonstrated its ability to reduce elevated serum concentrations of IL-6. nih.gov For instance, in rats treated with lipopolysaccharide (LPS) to induce an inflammatory response, fluoxetine administration led to a decrease in the induced IL-6 levels. nih.gov This consistent suppression of IL-6 across multiple models highlights fluoxetine as a promising candidate for its anti-inflammatory effects. frontiersin.orgnih.gov

Table 1: Effect of Fluoxetine on IL-6 Production in Immune Cells

Cell Type Stimulus Fluoxetine Effect Reference
Murine Macrophages (J774.1) TLR3, TLR4, TLR9 agonists Significant Suppression researchgate.netnih.gov
Murine Dendritic Cells TLR3, TLR4, TLR9 agonists Significant Suppression frontiersin.orgnih.gov
Murine Splenic Lymphocytes Concanavalin A (T-cell activator) Significant Suppression frontiersin.orgresearchgate.net

Hindrance of Toll-like Receptor (TLR) and NLRP3 Inflammasome Pathways

This compound exerts significant inhibitory effects on key inflammatory signaling pathways, including those involving Toll-like Receptors (TLRs) and the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response that, when activated, leads to the cleavage of caspase-1 and the subsequent secretion of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β). researchgate.netnih.govbjbms.org

Research has demonstrated that fluoxetine can suppress the activation of the NLRP3 inflammasome in both central microglia and peripheral macrophages. researchgate.netnih.govnih.gov This inhibition prevents the subsequent cleavage of caspase-1 and the release of IL-1β. researchgate.netnih.gov The underlying mechanism involves the downregulation of the reactive oxygen species (ROS)-protein kinase (PKR)-NLRP3 signaling pathway. researchgate.netnih.gov By reducing ROS production, fluoxetine attenuates the phosphorylation of PKR and its interaction with NLRP3, thereby halting the assembly and activation of the inflammasome. researchgate.netnih.gov

Furthermore, fluoxetine has been shown to inhibit the expression of genes associated with the TLR4 pathway, such as TLR4 and JNK. nih.gov In macrophage cells stimulated with LPS, a TLR4 agonist, fluoxetine treatment significantly decreased the expression of these inflammatory genes. nih.gov This dual action on both TLR and NLRP3 inflammasome pathways underscores a critical aspect of fluoxetine's anti-inflammatory properties. researchgate.net

Role of p38 Activity in Neuroprotection

A pivotal mechanism underlying the neuroprotective effects of this compound is its ability to downregulate the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov The p38 MAPK pathway is a key player in cellular responses to stress and inflammation, and its overactivation is implicated in neuronal apoptosis and injury. nih.govresearchgate.net

Studies using a chronic unpredictable mild stress (CUMS) rat model of depression found that fluoxetine treatment not only ameliorated depressive-like behaviors but also significantly suppressed the p38 MAPK pathway in the dentate gyrus of the hippocampus. nih.govnih.gov This downregulation of p38 activity was directly linked to the observed neuroprotective outcomes, including reduced neuroinflammation and neuronal apoptosis. nih.govresearchgate.net

To confirm the role of this pathway, experiments using a specific p38 MAPK inhibitor, SB203580, mimicked the neuroprotective effects of fluoxetine, suppressing apoptosis and alleviating depressive behaviors in the CUMS model. nih.govnih.gov Conversely, when p38 was overexpressed in the dentate gyrus, it led to neuronal deterioration and depression-like phenotypes, which could be rescued by fluoxetine treatment. nih.govnih.gov This evidence strongly indicates that the inhibition of the p38 MAPK signaling pathway is a novel and crucial mechanism through which fluoxetine exerts its neuroprotective and antidepressant effects. nih.govfrontiersin.org

Neuroprotective Mechanisms

Protection Against Chronic Stress-Induced Neural Injury

This compound demonstrates significant neuroprotective capabilities by shielding the brain from neural injury induced by chronic stress. nih.govnih.gov Chronic stress is a major contributor to neuronal damage, particularly in brain regions like the hippocampus, and is associated with the pathophysiology of depression. nih.govresearchgate.net

In animal models of chronic unpredictable mild stress (CUMS), fluoxetine treatment has been shown to effectively counteract the detrimental effects of stress on the brain. nih.govresearchgate.net This protection manifests as an alleviation of glial activation, which is a hallmark of neuroinflammation. nih.govresearchgate.net Fluoxetine suppresses the activation of both microglia and astrocytes in the hippocampus of stress-exposed rats. researchgate.net

Furthermore, fluoxetine inhibits the expression of pro-inflammatory cytokines that are elevated during chronic stress, including Interleukin-1β (IL-1β), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α) in the hippocampal dentate gyrus. nih.govnih.govresearchgate.net By mitigating neuroinflammation, fluoxetine helps preserve the integrity of the neural tissue and protects against the neuronal injury that contributes to stress-related neurological disorders. nih.govnih.gov The neuroprotective effects in this context are largely attributed to the downregulation of the p38 MAPK pathway. nih.govresearchgate.net

Attenuation of Inflammation-Induced Neuronal Apoptosis

A key component of this compound's neuroprotective action is its ability to attenuate neuronal apoptosis, or programmed cell death, that is often triggered by inflammation and chronic stress. nih.govfrontiersin.org This anti-apoptotic effect is crucial for maintaining neuronal populations and brain function. nih.gov

In rats subjected to chronic unpredictable mild stress, treatment with fluoxetine led to a marked reduction in neuronal apoptosis within the hippocampal dentate gyrus. nih.govnih.gov This was evidenced by a decrease in the number of cells positive for cleaved caspase 3, a key executioner enzyme in the apoptotic cascade. researchgate.net Fluoxetine also downregulates the expression of several pro-apoptotic proteins, including Bax, cleaved caspase 3, and caspase 9. nih.govnih.gov

The mechanism for this anti-apoptotic effect is closely linked to the inhibition of the p38 MAPK and p53 signaling pathways. nih.govnih.gov Downregulation of p38 signaling by fluoxetine prevents the activation of the downstream apoptotic cascade. nih.govnih.gov Similarly, fluoxetine has been found to protect against IL-1β-induced neuronal apoptosis by downregulating the expression of the tumor suppressor protein p53, a process that is also dependent on p38 inhibition. nih.gov By preventing the upregulation of these pro-apoptotic factors, fluoxetine effectively suppresses inflammation-induced neuronal death. nih.govnih.gov

Table 2: Fluoxetine's Effect on Apoptotic Proteins in CUMS Rat Model

Apoptotic Protein Effect of Fluoxetine Treatment Reference
Bax Downregulation nih.govnih.gov
Cleaved Caspase 3 Downregulation nih.govnih.govresearchgate.net
Cleaved Caspase 9 Downregulation nih.govnih.gov

Molecular and Cellular Mechanisms

Cellular Processes Affected by Fluoxetine (B1211875) Hydrochloride

Fluoxetine hydrochloride exerts its effects by influencing fundamental cellular processes, with a notable impact on astrocytes, a type of glial cell crucial for brain homeostasis and function.

Astrocytes are increasingly recognized as important targets for antidepressant action. epfl.ch Fluoxetine modulates several aspects of astrocyte function, including morphology, autophagy, and the expression of key structural proteins. frontiersin.orgnih.gov

A key target in astrocytes is the Caveolin-1 (Cav-1) gene. Cav-1 is a primary protein component of caveolae, which are small invaginations of the plasma membrane involved in signal transduction. researchgate.net Research has revealed that chronic fluoxetine treatment regulates Cav-1 gene expression in a biphasic, concentration-dependent manner. nih.govnih.gov

Low Concentrations (0.1-1.0 µM) : At lower, therapeutically relevant concentrations, fluoxetine significantly down-regulates the expression of Cav-1 protein. nih.govfrontiersin.org This effect is mediated through the PI3K/AKT signaling pathway, which inhibits c-Fos gene expression, subsequently decreasing Cav-1 gene expression. nih.govnih.gov

High Concentrations (5-10 µM) : Conversely, at higher concentrations, fluoxetine up-regulates Cav-1 expression. nih.govfrontiersin.org This is driven by the MAPK/ERK signaling pathway, which has an opposing effect on c-Fos. nih.gov

Table 2: Biphasic Regulation of Caveolin-1 (Cav-1) Expression by Fluoxetine in Astrocytes

Fluoxetine ConcentrationEffect on Cav-1 ExpressionPrimary Signaling Pathway Involved
Low (0.1 - 1.0 µM)Down-regulationPI3K/AKT
High (5 - 10 µM)Up-regulationMAPK/ERK

This table illustrates the concentration-dependent effects of fluoxetine on the expression of the Caveolin-1 gene in cultured astrocytes. nih.govfrontiersin.org

Astrocytes are the primary storage site for glycogen (B147801) in the brain, and this energy reserve is crucial for supporting neuronal function. Fluoxetine directly modulates glycogen metabolism in these cells. epfl.chnih.gov Similar to its effect on Cav-1, fluoxetine's regulation of glycogen content is biphasic. nih.gov

This modulation is intricately linked to the Cav-1/PTEN/PI3K/AKT/GSK-3β signaling pathway. nih.gov

At lower concentrations , fluoxetine downregulates Cav-1, which leads to increased activity of the PI3K/AKT pathway. This, in turn, increases the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), suppressing its activity. Since GSK-3β normally inhibits glycogen synthesis, its suppression leads to an increase in glycogen content in astrocytes. nih.gov

At higher concentrations , fluoxetine acts in the opposite manner, ultimately leading to a decrease in astrocytic glycogen content. nih.gov

Furthermore, fluoxetine has been shown to stimulate glycogenolysis (the breakdown of glycogen) and increase glucose utilization and lactate (B86563) release by astrocytes. epfl.chnih.govfrontiersin.org The lactate produced can then be used by neurons as an energy source, suggesting that fluoxetine helps normalize metabolic support to neurons. epfl.chfrontiersin.org

Impact on GABAergic Synapse Gene Expression

One of the significant findings is the impact of fluoxetine on the expression of Dlx homeobox genes, particularly Dlx5 and Dlx6. These transcription factors are crucial for the differentiation and maintenance of cortical GABAergic interneurons. mdpi.com Studies in animal models have demonstrated that fluoxetine administration leads to a rapid and sustained reduction in the cortical expression of Dlx5 and Dlx6. mdpi.comnih.gov This effect was observed within 24 hours of treatment and persisted for several weeks. mdpi.com The downregulation of these genes is significant as their expression levels have been correlated with the severity of depressive-like behaviors. nih.gov The mechanism for this inhibition appears to be linked to the activation of the TrkB-CREB signaling pathway, a key cascade in neuroplasticity. mdpi.comnih.gov

Furthermore, fluoxetine's influence extends to the components of the synaptic release machinery. Research suggests that fluoxetine can decrease both GABAergic and glutamatergic synaptic release in a manner independent of the serotonin (B10506) transporter (SERT). nih.gov This is proposed to occur through the alteration of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, which is essential for vesicle fusion and neurotransmitter release. nih.gov Specifically, fluoxetine may reduce the levels of key SNARE components by blocking P/Q type voltage-gated calcium channels, which in turn diminishes the activity of protein kinase C (PKC). nih.gov

Chronic administration of fluoxetine also appears to desensitize serotoninergic inhibition of GABA inputs. biorxiv.org This leads to a downregulation of the function of 5-HT1B receptors located on the axon terminals of GABAergic neurons that synapse onto serotonin neurons. biorxiv.org The ultimate effect is an enhancement of the influence of GABAergic neurons on the serotonin system. biorxiv.org While some studies suggest fluoxetine treatment increases extracellular GABA levels, others indicate it can impair GABAergic signaling and reduce GABA release from specific interneuron populations, particularly in the developing brain. researchgate.netfrontiersin.orgsissa.it

The table below summarizes key research findings on the impact of fluoxetine on GABAergic synapse-related gene expression.

Gene/Protein TargetEffect of FluoxetineObserved Mechanism/PathwayReference
Dlx5 / Dlx6 ↓ Reduction in cortical expressionActivation of the TrkB-CREB signaling pathway mdpi.comnih.gov
SNARE Complex ↓ Downregulation of components (e.g., SNAP-25)Blockade of P/Q type voltage-gated calcium channels, leading to reduced PKC activity nih.gov
GABAA Receptors Regulation of subunit expressionIndirect effect of increased GABAergic transmission researchgate.net
5-HT1B Receptors ↓ Downregulation of function on GABAergic terminalsChronic increase in extracellular serotonin levels biorxiv.org

Epigenetic Modifications Associated with this compound Response

The therapeutic response to this compound is increasingly understood to be mediated, in part, by epigenetic modifications. These changes, which alter gene expression without changing the DNA sequence itself, include DNA methylation, histone modifications, and regulation by non-coding RNAs. dergipark.org.tr

Histone Modifications: Chronic fluoxetine treatment has been shown to induce widespread epigenetic changes, particularly in histone acetylation. brainpost.co Histone acetylation is a process that generally "opens" chromatin structure, making genes more accessible for transcription. Studies have found that fluoxetine can produce effects similar to those of histone deacetylase (HDAC) inhibitors, which promote histone acetylation. nih.gov This is significant because stress and depression are often associated with decreased histone acetylation and reduced expression of genes like Brain-Derived Neurotrophic Factor (BDNF). nih.govwikipedia.org Fluoxetine can reverse stress-induced decreases in histone H3 acetylation in brain regions like the hippocampus and prefrontal cortex. nih.gov Research indicates that fluoxetine treatment can alter as many as 4511 genomic loci via histone acetylation in at least one brain region. brainpost.co

DNA Methylation: DNA methylation, typically associated with gene silencing, is another key epigenetic mechanism affected by fluoxetine. Antidepressants, including fluoxetine, can modify the activity of DNA methyltransferases (DNMTs), thereby altering methylation levels and gene expression. nih.gov For example, fluoxetine has been shown to blunt stress-induced increases in hippocampal DNA methylation. nih.gov A critical target is the BDNF gene. Increased methylation at BDNF promoters is linked to major depression, while successful antidepressant treatment, including with fluoxetine, is associated with decreased methylation and consequently increased BDNF expression. wikipedia.org Fluoxetine can facilitate this by promoting the dissociation of the MeCP2–CREB repressive complex from the BDNF promoter, allowing for increased transcription. nih.gov Studies have also identified specific CpG sites, such as in the RHOJ and OR2L13 genes, where methylation levels could predict interindividual differences in response to fluoxetine. nih.gov

Non-Coding RNA Regulation: Fluoxetine also influences gene expression through the regulation of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). nih.govnih.gov MiRNAs are small molecules that can target messenger RNA (mRNA) for degradation or translational repression. Chronic fluoxetine administration has been reported to increase the levels of miRNA-16 (miR-16) in serotonergic neurons, which in turn targets the serotonin transporter (SERT) transcript, leading to decreased SERT expression. nih.gov Conversely, in noradrenergic neurons, fluoxetine was found to down-regulate miR-16. nih.gov LncRNAs can also be regulated by fluoxetine, contributing to its therapeutic effects by modulating chromatin structure and gene transcription programs in regions like the hippocampus. nih.govnih.gov

The following table provides a summary of epigenetic modifications associated with fluoxetine response.

Epigenetic MechanismTarget Gene/MoleculeEffect of FluoxetineConsequenceReference
Histone Acetylation Global H3 Acetylation↑ Increased levels in hippocampus and prefrontal cortexReverses stress-induced hypoacetylation, promotes gene transcription brainpost.conih.gov
DNA Methylation BDNF Promoter↓ Decreased methylationIncreased BDNF transcription and expression wikipedia.orgnih.gov
DNA Methylation Specific CpG sites (RHOJ, OR2L13)Altered methylation levelsAssociated with individual response variability nih.gov
miRNA Regulation miRNA-16 (in serotonergic neurons)↑ Increased levelsDecreased SERT expression nih.gov
lncRNA Regulation Hippocampal lncRNAsRegulation of expressionAmelioration of depressive symptoms nih.gov

Preclinical Research and Translational Models

Animal Models of Psychiatric Disorders

Animal models that mimic aspects of human psychiatric conditions are invaluable tools in preclinical psychopharmacology. Fluoxetine (B1211875) has been rigorously evaluated in models of depression and for its cognitive effects.

The antidepressant-like effects of fluoxetine are well-documented in established rodent models of depression.

The Forced Swim Test (FST) is a widely used behavioral despair model. In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is interpreted as a measure of behavioral despair, and a reduction in this parameter is indicative of antidepressant efficacy. Studies have consistently shown that fluoxetine administration reduces immobility time in both rats and mice. frontiersin.orgresearchgate.netresearchgate.net For instance, one study demonstrated a significant decrease in the total time of immobility in rats treated with fluoxetine at doses of 0.5, 1.0, and 2.0 mg/kg. researchgate.net The 1.0 and 2.0 mg/kg doses also increased the latency to the first period of immobility, suggesting an increase in motivation to escape. researchgate.net

Forced Swim Test: Effect of Fluoxetine on Immobility Time in Rats
Treatment Group Total Immobility Time (seconds)
ControlData not available
Fluoxetine (0.5 mg/kg)Significantly decreased
Fluoxetine (1.0 mg/kg)Significantly decreased
Fluoxetine (2.0 mg/kg)Significantly decreased
This table summarizes the findings on the effect of different doses of fluoxetine on the total immobility time of rats in the Forced Swim Test.

The Chronic Unpredictable Mild Stress (CUMS) model is considered to have high validity for studying depression as it induces a state of anhedonia, a core symptom of the disorder. This is typically measured by a decrease in the preference for a sweetened solution over plain water. Research has shown that exposure to CUMS for several weeks leads to a significant reduction in sucrose (B13894) preference in rats. nih.govresearchgate.net Treatment with fluoxetine has been found to reverse this effect, restoring the preference for the sucrose solution to levels comparable to non-stressed control animals. nih.govresearchgate.net This suggests that fluoxetine can ameliorate the anhedonic-like state induced by chronic stress. nih.gov

Chronic Unpredictable Mild Stress: Effect of Fluoxetine on Sucrose Preference in Rats
Treatment Group Sucrose Preference (%)
Control (No Stress)~80-90%
CUMS + VehicleSignificantly decreased
CUMS + FluoxetineSignificantly increased compared to CUMS + Vehicle
This table illustrates the typical effects of Chronic Unpredictable Mild Stress (CUMS) and subsequent fluoxetine treatment on the percentage of sucrose preference in rats.

Beyond its antidepressant effects, fluoxetine has been investigated for its impact on cognitive function, particularly in the context of neuropathological conditions.

In animal models of Alzheimer's disease (AD) , fluoxetine has demonstrated the ability to ameliorate cognitive deficits. For example, in APP/PS1 transgenic mice, a model for AD, long-term treatment with fluoxetine has been shown to delay the decline in spatial learning and memory as assessed by the Morris water maze test. nih.govnih.govresearchgate.net Treated mice exhibited significantly shorter escape latencies to find a hidden platform compared to their untreated counterparts. nih.govnih.gov In addition to improving spatial memory, fluoxetine treatment in AD models has been associated with a reduction in soluble Aβ40 and Aβ42 levels and a prevention of the decrease in dendritic spine synapses in the hippocampus. nih.govresearchgate.net

Morris Water Maze: Effect of Fluoxetine on Escape Latency in an Alzheimer's Disease Mouse Model (APP/PS1)
Treatment Group Mean Escape Latency (seconds)
Wild-Type + SalineData not available
APP/PS1 + SalineSignificantly increased
APP/PS1 + FluoxetineSignificantly shortened compared to APP/PS1 + Saline
This table summarizes the findings on the effect of fluoxetine on the mean escape latency of APP/PS1 mice in the Morris water maze, a test for spatial learning and memory.

Studies using animal models of ischemia and stroke have also reported cognitive-enhancing effects of fluoxetine. The compound has been shown to improve spatial memory deficits that are common after an ischemic event. This improvement is thought to be linked to fluoxetine's ability to promote neurogenesis in the hippocampus.

The cognitive effects of fluoxetine in preclinical models can be influenced by both age and environmental factors. For instance, some studies suggest that the neurogenic and cognitive benefits of fluoxetine may be more pronounced in younger animals. The environment in which an animal is housed can also play a crucial role. Enriched environments, which provide more sensory and social stimulation, have been shown to have antidepressant-like effects on their own and can interact with the effects of fluoxetine.

The conditions under which an animal is reared can significantly impact the efficacy of fluoxetine and behavioral outcomes in preclinical tests. Studies have compared the effects of fluoxetine in animals raised in enriched, standard, or isolated conditions. nih.gov

Environmental enrichment has been shown to have an antidepressant effect, while social isolation can induce a depressant-like state. nih.gov Interestingly, the efficacy of fluoxetine in the Forced Swim Test can be altered by these rearing conditions. One study found that fluoxetine's effects on swimming and immobility were dependent on both the dose and the rearing environment. nih.gov For example, in rats reared in isolation, a lower dose of fluoxetine decreased swimming, whereas in enriched-condition rats, a higher dose was required to see a similar effect. nih.gov These findings highlight the importance of considering environmental factors in preclinical psychopharmacological research.

Forced Swim Test: Influence of Rearing Condition on Fluoxetine Efficacy in Rats
Rearing Condition & Treatment Swimming Behavior
Isolated + Fluoxetine (10 mg/kg)Decreased compared to vehicle
Enriched + Fluoxetine (20 mg/kg)Decreased compared to vehicle
This table illustrates how rearing conditions can modulate the behavioral effects of fluoxetine in the Forced Swim Test in rats.

Cognitive Effects in Animal Models

Preclinical Studies on Neurodegenerative Diseases

The neuroprotective and neurogenic properties of fluoxetine have prompted investigations into its potential therapeutic role in various neurodegenerative diseases beyond Alzheimer's.

In a transgenic mouse model of Huntington's disease (HD) , administration of fluoxetine has been shown to produce a marked improvement in hippocampal-dependent cognitive and depressive-like behavioral deficits. nih.govmq.edu.au Furthermore, fluoxetine was found to rescue deficits in neurogenesis and prevent volume loss in the dentate gyrus of these HD mice. nih.govlabonline.com.au These findings suggest that fluoxetine may have disease-modifying potential in Huntington's disease, possibly by stimulating the birth of new neurons and restoring the production of crucial growth factors like brain-derived neurotrophic factor (BDNF). labonline.com.au

Therapeutic Potential in Alzheimer's Disease Models

Fluoxetine hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), has demonstrated significant neuroprotective potential in various preclinical models of Alzheimer's disease (AD). monash.edu Research has primarily focused on its ability to modulate the core pathological hallmarks of the disease, namely amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. monash.edu

Studies utilizing the nematode Caenorhabditis elegans as a model for Aβ toxicity have shown that fluoxetine can significantly delay Aβ-induced paralysis by reducing the formation of toxic Aβ oligomers. nih.govnih.gov This protective effect is, in part, mediated through the DAF-16/FOXO transcription factor, a key component of the insulin (B600854) signaling pathway. nih.govnih.gov The activation of this pathway by fluoxetine helps to mitigate proteotoxicity. nih.govnih.gov

A crucial aspect of fluoxetine's neuroprotective effect lies in its ability to enhance signaling pathways related to Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and synaptic plasticity. researchgate.net In 3xTg-AD mice, fluoxetine treatment has been observed to significantly increase the expression of BDNF and the phosphorylation of its receptor, Tropomyosin-related kinase B (TrkB). imrpress.comscialert.netimrpress.com This upregulation is driven by the activation of the cAMP-response element-binding protein (CREB), a transcription factor that regulates BDNF gene expression. imrpress.comresearchgate.netscialert.net The activation of the CREB/BDNF/TrkB signaling cascade is considered a primary mechanism for the cognitive improvements seen in AD models treated with fluoxetine. imrpress.comimrpress.com

Fluoxetine also modulates other critical pathways. It has been shown to increase the expression and release of Transforming Growth Factor-beta 1 (TGF-β1), an anti-inflammatory cytokine with neuroprotective properties against amyloid-induced neurodegeneration. researchgate.netresearchgate.net Additionally, fluoxetine influences the ILK-AKT-GSK3beta pathway. By activating Akt, also known as Protein Kinase B, fluoxetine leads to the inhibitory phosphorylation of GSK-3β. nih.gov This action not only reduces tau hyperphosphorylation and Aβ production but also promotes cell survival. oncotarget.comnih.gov

Astrocyte-Based Therapeutic Strategies

Astrocytes, the most abundant glial cells in the brain, play a dual role in Alzheimer's disease, contributing to both neuroinflammation and neuroprotection. mdpi.com Fluoxetine has been identified as a modulator of astrocyte pathology, presenting a novel therapeutic angle. nih.govresearchgate.net In APP/PS1 mouse models, astrocytes can produce high levels of soluble Aβ; however, treatment with fluoxetine can significantly inhibit this production. nih.govresearchgate.net

Furthermore, fluoxetine can protect neurons from astrocyte-induced damage. nih.govresearchgate.net It achieves this by inhibiting the activation of astrocytes, thereby reducing the release of pro-inflammatory factors and neurotoxic molecules. nih.govresearchgate.net Research has shown that fluoxetine can prevent the formation of neurotoxic A1 reactive astrocytes, which are known to amplify inflammatory responses in neurodegenerative diseases. researchgate.net By modulating astrocyte reactivity and reducing their production of Aβ, fluoxetine helps to create a more neuroprotective environment in the brain, mitigating the progression of Alzheimer's-like phenotypes in animal models. nih.govresearchgate.netnih.gov

Clinical Research Paradigms and Outcomes

Comparative Efficacy and Tolerability Studies with Other Antidepressants

Fluoxetine (B1211875) hydrochloride, a prototypical selective serotonin (B10506) reuptake inhibitor (SSRI), has been extensively evaluated against other classes of antidepressants since its introduction. These comparative studies are crucial for establishing its relative therapeutic value in clinical practice.

Clinical trials comparing fluoxetine with tricyclic antidepressants (TCAs) have consistently found that both classes of drugs possess similar antidepressant efficacy. A meta-analysis of randomized controlled trials concluded there was no statistically significant difference in efficacy between fluoxetine and TCAs as a group when measuring response as a 50% or greater reduction on the Hamilton Depression Rating Scale (HDRS). nih.govepa.gov For instance, a retrospective analysis of 11 trials involving 427 female patients on fluoxetine and 423 on TCAs found that both groups experienced a significant and comparable reduction in the HAMD-17 total mean score from baseline to week 5. nih.gov

The primary distinction between fluoxetine and TCAs emerges in their tolerability profiles. dntb.gov.ua Systematic reviews and meta-analyses have shown that fluoxetine is generally better tolerated. nih.govnih.govcochrane.org Patients treated with TCAs are significantly more likely to discontinue treatment due to adverse events compared to those receiving fluoxetine. nih.govnih.gov One review found that dropout rates for any reason were significantly lower for SSRIs, including fluoxetine, than for TCAs. nih.gov Common adverse events that occurred more frequently in TCA groups included dry mouth, constipation, dizziness, somnolence, and abnormal vision. nih.govnih.gov Conversely, insomnia and nausea were more common in the fluoxetine group. nih.gov This superior tolerability profile has been a key factor in establishing SSRIs as a first-line treatment choice over TCAs. dntb.gov.uahealio.com

Table 1: Comparative Efficacy and Tolerability of Fluoxetine vs. TCAs

ParameterFluoxetineTricyclic Antidepressants (TCAs)Reference
Efficacy (HAMD-17 Score Reduction) Baseline: 24.35 -> Endpoint: 14.37Baseline: 24.57 -> Endpoint: 14.43 nih.gov
Overall Discontinuation Rate LowerSignificantly Higher nih.govnih.gov
Discontinuation Due to Adverse Events Significantly LowerSignificantly Higher nih.govnih.gov
More Frequent Adverse Events Insomnia, NauseaDry Mouth, Constipation, Dizziness, Somnolence nih.gov

A comprehensive systematic review and meta-analysis found that sertraline (B1200038) was slightly more effective than fluoxetine, a finding with statistical but potentially limited clinical significance. nih.govcochrane.org Another review noted that paroxetine (B1678475) also showed a non-statistically significant trend towards better efficacy than fluoxetine. nih.gov In contrast, citalopram (B1669093) and fluoxetine have shown similar efficacy profiles. nih.gov A study using real-world data from a large patient survey found no statistically significant differences in the improvement of psychological distress among patients taking fluoxetine, sertraline, or escitalopram. mdpi.comresearchgate.net In this study, the improvement rates were 91.87% for fluoxetine, 90.38% for escitalopram, and 90.27% for sertraline. mdpi.comresearchgate.net

In terms of tolerability, fluoxetine has been associated with a higher incidence of agitation compared to other SSRIs in some analyses. nih.gov Its long half-life can be advantageous in reducing discontinuation symptoms if a dose is missed. droracle.ai

Table 2: Efficacy of Fluoxetine vs. Other SSRIs (Odds Ratio for Treatment Response)

An odds ratio (OR) of less than 1.0 favors fluoxetine.

ComparisonOdds Ratio (95% CI)InterpretationReference
Fluoxetine vs. Sertraline 1.37 (1.08 to 1.74)Sertraline favored over Fluoxetine cochrane.org
Fluoxetine vs. Paroxetine 1.25 (0.96 to 1.63)Non-significant trend favoring Paroxetine nih.gov
Fluoxetine vs. Citalopram -No significant difference found nih.gov
Fluoxetine vs. Escitalopram -No significant difference in real-world effectiveness mdpi.com

Comparisons between fluoxetine and SNRIs, such as venlafaxine (B1195380) and duloxetine, have yielded more varied results. Some studies suggest that the dual mechanism of action of SNRIs may confer an efficacy advantage over SSRIs like fluoxetine. withpower.com A meta-analysis found venlafaxine to be significantly more effective than fluoxetine in achieving a response. nih.govcochrane.org Another indirect comparison using meta-regression concluded that venlafaxine was superior to duloxetine, and that duloxetine's efficacy was not statistically different from fluoxetine's. nih.gov

Tolerability profiles are also a consideration. In direct comparisons, the types of common adverse events were similar between venlafaxine and fluoxetine, including nausea and headache, although their frequencies could differ. nih.govnih.govresearchgate.net

Cognitive Outcomes in Clinical Populations

The effect of fluoxetine on cognitive function is a complex area of research, with outcomes often being inconsistent across studies. nih.govusach.clnih.gov Major depressive disorder itself is associated with cognitive deficits in domains such as memory, attention, and executive function. nih.gov Therefore, distinguishing the direct pharmacological effects of fluoxetine from the cognitive improvements secondary to the alleviation of depressive symptoms is a significant methodological challenge. nih.gov

Conversely, other evidence points to either no effect or potentially negative effects on cognition. uandes.cl The impact of fluoxetine on cognitive domains remains elusive, with some reviews highlighting the need for caution in its prescription due to potentially detrimental cognitive effects, particularly as preclinical studies in healthy animals have reported negative outcomes. nih.govnih.gov In a long-term study of elderly depressed patients, both fluoxetine and paroxetine were found to be devoid of detrimental effects on the cognitive functions tested, with most functions actually improving over the course of one year, likely linked to the improvement of the depression itself. psychiatrist.com

The variability in fluoxetine's cognitive outcomes can be attributed to several influencing factors. nih.govnih.gov

Disease Pathology: The underlying condition being treated is a critical variable. In patients with depression, improvements in cognition are often observed as mood symptoms lift. researchgate.netquora.com In neurodegenerative disorders like Alzheimer's disease, the heterogeneity of the disease, including variable cognitive profiles and rates of progression, complicates the assessment of treatment effects. mdpi.com However, some preclinical and limited clinical evidence suggests fluoxetine may have neuroprotective effects that could benefit cognition in these populations by modulating neuroplasticity and neuroinflammation. mdpi.com

Treatment Duration: The length of treatment can influence cognitive outcomes. Short-term administration may have different effects than chronic treatment. One study noted that cognitive functions in depressed patients improved at the first follow-up and continued to improve up to one month of treatment. nih.govresearchgate.net

Age: The patient's age and developmental stage can modulate the drug's effects. For example, exposure to fluoxetine during early life stages, such as prenatal or adolescent phases, may be less beneficial than treatment initiated in adulthood. researchgate.net In elderly populations, studies have shown that fluoxetine can be used without causing cognitive deterioration. psychiatrist.com

Gender: Some evidence suggests that variables like gender can influence the cognitive side effects observed in clinical studies. nih.govuandes.cl For instance, the brain's serotonin system, which fluoxetine targets, may have sex-specific differences in its influence on mood and cognition. mdpi.com

Long-Term Clinical Research Findings

Persistent Changes in Brain Serotonergic System Following Early Life Exposure

Early life exposure to fluoxetine hydrochloride can induce lasting alterations in the brain's serotonergic system. Serotonin is a critical signaling molecule in numerous neurodevelopmental processes, and modifying its concentration during these sensitive periods can disrupt the normal formation and organization of the brain. karger.com Research in animal models has demonstrated that these early exposures can lead to persistent changes that extend into adulthood.

Studies in rats have shown that fluoxetine treatment during the juvenile period, but not in adulthood, results in a significant and lasting increase in the density of serotonin transporters in the frontal cortex. jwatch.orgliesbethreneman.com This effect was observed long after the discontinuation of the treatment, suggesting a permanent alteration in the serotonergic infrastructure. jwatch.orgliesbethreneman.com The timing of exposure is crucial, as the adolescent brain undergoes significant development, including fluctuations in serotonin synapses and reorganization of serotonin receptors. liesbethreneman.com

The long-term effects on serotonin levels in different brain regions appear to be complex and can vary depending on the specific developmental window of exposure. For instance, prenatal exposure in rats has been associated with reduced serotonin in the frontal cortex during adolescence, which normalizes by adulthood, while a decrease in midbrain serotonin emerges later in life. karger.com Conversely, postnatal fluoxetine treatment has been linked to increased serotonin levels in the cortex and parts of the hippocampus in adolescents and adults. karger.com

Furthermore, research indicates that perinatal exposure to fluoxetine can interact with factors like maternal stress to affect myelin-related gene expression in the corticolimbic circuit of juvenile rats. nih.gov Studies in zebrafish have also revealed that brief developmental exposure to fluoxetine can cause life-long dysregulation of the brain's transcriptome, affecting pathways involved in neuroendocrine signaling, stress response, and circadian rhythm. frontiersin.org

These findings underscore the vulnerability of the developing serotonergic system to pharmacological intervention and highlight the potential for long-lasting neurobiological consequences.

Molecular Changes in Brain Regions Associated with Long-Term Treatment

Chronic administration of this compound in adults induces significant and widespread molecular changes in various brain regions, contributing to its therapeutic effects through mechanisms that extend beyond simple serotonin reuptake inhibition. These long-term adaptations involve alterations in gene expression, epigenetic modifications, and structural plasticity. brainpost.cofrontiersin.org

Research in rodent models has demonstrated that long-term fluoxetine treatment leads to brain-region-specific upregulation of genes associated with Brain-Derived Neurotrophic Factor (BDNF)-induced long-term potentiation. nih.gov BDNF is a key molecule involved in neuronal survival, growth, and synaptic plasticity. frontiersin.org Chronic, but not acute, fluoxetine administration has been shown to increase the expression of several BDNF-LTP associated genes in the dentate gyrus, hippocampus, and prefrontal cortex. nih.gov

In addition to BDNF-related genes, long-term fluoxetine exposure has been found to alter the expression of genes involved in myelination. nih.govdntb.gov.ua Myelination is a process crucial for shaping brain connectivity. nih.govdntb.gov.ua Studies have shown that chronic fluoxetine can lead to long-term changes in the hippocampal expression of genes like Ciliary neurotrophic factor (Cntf). nih.govdntb.gov.ua Interestingly, the direction of this change can be age-dependent, with upregulation in adults and downregulation following neonatal exposure. nih.gov

Widespread gene expression and epigenetic changes have been observed in multiple brain regions following chronic fluoxetine exposure. brainpost.co A study on rats identified significant alterations in as many as 4,447 transcripts and 4,511 genomic loci in at least one brain region. brainpost.co The most pronounced changes in both gene expression and histone acetylation were found in the raphe nucleus, nucleus accumbens, hippocampus, and locus coeruleus. brainpost.co

Structurally, long-term fluoxetine treatment has been shown to induce morphological rearrangements of serotonergic fibers in the hippocampus of mice. acs.org This includes a reduction in the number and diameter of these fibers. acs.org Furthermore, chronic treatment can promote structural changes in inhibitory interneurons in the adult cerebral cortex, potentially by altering plasticity-related molecules. oup.com

Table 1: Brain Region-Specific Upregulation of BDNF-LTP Associated Genes Following Chronic Fluoxetine Treatment in Rats
GeneHippocampus Proper (Fold Change)Dentate Gyrus (Fold Change)
TIEG172
Narp4-
Arc3-
Neuritin-2

Patient Response Heterogeneity and Treatment Resistance Factors

The clinical response to this compound is highly variable among patients, with a significant portion experiencing only partial improvement or treatment resistance. nih.govnih.gov This heterogeneity is influenced by a complex interplay of genetic, epigenetic, and clinical factors. europeanreview.org

Genetic variations are a key contributor to differing treatment outcomes. europeanreview.org Pharmacogenetic studies have identified several candidate genes that may influence fluoxetine response. For instance, variations in genes encoding for phosphodiesterases, such as PDE1A and PDE11A, have been associated with remission in patients treated with fluoxetine. europeanreview.org Similarly, polymorphisms in the Bcl-2 gene have been linked to treatment-resistant depression (TRD). europeanreview.org

Epigenetic mechanisms, particularly DNA methylation, are also emerging as important predictors of antidepressant response. tandfonline.com Genome-wide studies have identified specific CpG sites where methylation levels differ between responders and non-responders to fluoxetine. tandfonline.com For example, methylation patterns in the RHOJ (Ras Homolog Family Member J) and OR2L13 (Olfactory Receptor family 2 subfamily L member 13) genes have been highlighted as potential biomarkers for fluoxetine response in children and adolescents. tandfonline.com

Beyond genetics and epigenetics, a range of clinical factors can contribute to treatment resistance. Co-occurring medical conditions, such as heart disease or thyroid problems, and other psychiatric disorders can complicate depression and its treatment. nih.govfrontiersin.org The severity of the depressive episode is also a factor, with more severe depression often being associated with a poorer response. europeanreview.org Furthermore, some patients who initially respond to treatment may later experience a loss of clinical effect or relapse. nih.goveuropeanreview.org

Research using animal models has also helped to identify potential biomarkers. Studies in diverse mouse strains have implicated proteins involved in cellular growth and proliferation, such as glial fibrillary acidic protein, S100 beta protein, GLO1, and histone deacetylase 5, in the response to fluoxetine. unc.edu

Table 2: Factors Associated with this compound Treatment Response and Resistance
Factor CategorySpecific Factors
Genetic VariationsPolymorphisms in PDE1A, PDE11A, Bcl-2
Epigenetic ModificationsDNA methylation patterns in RHOJ and OR2L13
Clinical CharacteristicsSeverity of depression, co-occurring medical and psychiatric conditions
Molecular PathwaysCellular genesis and proliferation pathways (e.g., involving GFAP, S100B, GLO1, HDAC5)

Drug Drug Interactions: Mechanistic Insights

Cytochrome P450 Enzyme System Inhibition

Fluoxetine (B1211875) and its primary active metabolite, norfluoxetine (B159337), are notable for their inhibitory effects on several key enzymes within the cytochrome P450 system. This system is responsible for the metabolism of a vast array of drugs, and its inhibition can lead to clinically significant alterations in the plasma concentrations of co-administered medications.

Potent Inhibition of CYP2D6

Fluoxetine and norfluoxetine are potent inhibitors of the CYP2D6 isoenzyme. wikipedia.orgdrugs.com This inhibition is primarily competitive, as both fluoxetine and its metabolite have a strong binding affinity for the enzyme. wikipedia.orgresearchgate.net The long elimination half-lives of both fluoxetine (4-6 days with chronic use) and norfluoxetine (4-16 days) contribute to a prolonged inhibitory effect on CYP2D6, which can persist for weeks even after the discontinuation of the drug. researchgate.netnih.gov This sustained inhibition is a crucial factor in its drug interaction profile. Research has shown that fluoxetine administration can lead to a significant decrease in the clearance of CYP2D6 substrates. wikipedia.org For instance, co-administration can convert individuals who are genetically extensive metabolizers of CYP2D6 substrates into poor metabolizer phenotypes. nih.gov

Inhibition of CYP2C19, CYP2B6, and CYP2C9

Beyond its profound effect on CYP2D6, fluoxetine also demonstrates inhibitory activity against other CYP isoenzymes, albeit to a lesser extent. It is considered a mechanism-based inhibitor of CYP2C19. wikipedia.orgresearchgate.net Studies have indicated that both fluoxetine and norfluoxetine are likely to act as perpetrators of drug interactions with CYP2C19 substrates. nih.gov In vitro and in vivo data suggest that fluoxetine is a moderate inhibitor of CYP2C19. nih.gov

Fluoxetine and norfluoxetine are also described as mild to moderate inhibitors of CYP2B6 and CYP2C9. wikipedia.orgnih.gov The inhibition of CYP2C9, in particular, has implications for drugs with a narrow therapeutic index that are metabolized by this pathway. plos.orgthe-hospitalist.org

Implications for Co-administered Drugs Metabolized by these Isoenzymes (e.g., TCAs, Antipsychotics, Warfarin)

The inhibition of CYP enzymes by fluoxetine can lead to clinically significant increases in the plasma concentrations of co-administered drugs that are substrates for these enzymes.

Tricyclic Antidepressants (TCAs): Many TCAs, such as amitriptyline (B1667244) and imipramine, are metabolized by CYP2D6. the-hospitalist.orgverywellmind.com Co-administration with fluoxetine can result in a substantial increase in TCA plasma levels, potentially leading to toxicity. nih.govnih.govresearchgate.net This necessitates careful monitoring and often requires a reduction in the TCA dosage. verywellmind.com

Antipsychotics: The plasma concentrations of several antipsychotic drugs, including haloperidol, clozapine, and risperidone, can be elevated when administered with fluoxetine due to the inhibition of CYP2D6. drugbank.comresearchgate.netnih.gov This can increase the risk of adverse effects associated with these antipsychotics. The concurrent use of fluoxetine with pimozide (B1677891) and thioridazine (B1682328) is contraindicated due to the risk of QT prolongation. researchgate.netnih.gov

Warfarin (B611796): Warfarin, an anticoagulant with a narrow therapeutic index, is metabolized by CYP2C9. plos.orgthe-hospitalist.org Although reports have been somewhat inconsistent, the inhibitory effect of fluoxetine on CYP2C9 can potentially increase the anticoagulant effects of warfarin, leading to an elevated risk of bleeding. plos.orgnih.govoup.com Postulated mechanisms include both the inhibition of warfarin metabolism and displacement from plasma protein-binding sites. nih.gov

Table 1: Fluoxetine's Impact on Co-administered Drugs via CYP450 Inhibition

Co-administered Drug Class Primary Metabolizing Enzyme Effect of Fluoxetine Co-administration Clinical Implication
Tricyclic Antidepressants (e.g., Amitriptyline, Imipramine) CYP2D6 Increased plasma concentrations Potential for toxicity, requires dose adjustment
Antipsychotics (e.g., Haloperidol, Risperidone) CYP2D6 Increased plasma concentrations Increased risk of adverse effects

P-glycoprotein Inhibition and its Impact on Drug Transport

P-glycoprotein (P-gp) is an efflux transporter found in various tissues, including the blood-brain barrier, that actively pumps substrates out of cells. Fluoxetine has been shown to inhibit the activity of P-gp. wikipedia.org This inhibition can increase the intracellular and central nervous system concentrations of co-administered drugs that are P-gp substrates, such as loperamide, potentially potentiating their central effects. wikipedia.org However, some research indicates that while fluoxetine can inhibit P-gp, it may not be a transported substrate of human P-gp itself, and the clinical significance of this interaction for fluoxetine's own distribution is still under investigation. nih.govnih.govplos.orgoup.com In vitro studies have demonstrated that fluoxetine can inhibit P-gp, which could affect the transport of other P-gp substrates. researchgate.net

Pharmacodynamic Interactions Leading to Serotonin (B10506) Syndrome Risk

Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central and peripheral nervous systems. nih.govmayoclinic.org The primary pharmacodynamic action of fluoxetine is the inhibition of serotonin reuptake, which increases the synaptic concentration of serotonin. wikipedia.orgnih.gov

When fluoxetine is co-administered with other serotonergic agents, the risk of serotonin syndrome is significantly increased. researchgate.netnih.gov This is an additive pharmacodynamic effect. Classes of drugs that can contribute to this syndrome when combined with fluoxetine include:

Monoamine Oxidase Inhibitors (MAOIs): This combination is contraindicated as MAOIs prevent the breakdown of serotonin, leading to a dangerous accumulation when reuptake is also blocked. verywellmind.comnih.gov

Tricyclic Antidepressants (TCAs): Many TCAs also inhibit serotonin reuptake. the-hospitalist.orgresearchgate.net

Triptans: These migraine medications are serotonin receptor agonists. nih.gov

Other SSRIs and SNRIs: Combining different serotonin reuptake inhibitors has an additive effect. researchgate.net

Opioids: Certain opioids like tramadol (B15222) and fentanyl have serotonergic activity. drugbank.comnih.gov

Herbal Supplements: St. John's Wort is known to have serotonergic properties. researchgate.netnih.gov

The symptoms of serotonin syndrome can range from mild (shivering, diarrhea) to severe (muscle rigidity, fever, seizures). mayoclinic.org

Mechanisms of QT Interval Prolongation Risk in Combination Therapy

Fluoxetine has been associated with a risk of QT interval prolongation, which can lead to potentially fatal cardiac arrhythmias like Torsades de Pointes. nih.govgoodrx.com This risk is heightened when fluoxetine is used in combination with other drugs that also prolong the QT interval. researchgate.net The mechanisms underlying this effect involve the direct interaction with cardiac ion channels.

Research indicates that fluoxetine and its metabolite, norfluoxetine, can block the human ether-a-go-go-related-gene (hERG) K+ channels. nih.govresearchgate.net The hERG channel is crucial for cardiac repolarization, and its blockade can delay this process, manifesting as a prolonged QT interval on an electrocardiogram. nih.gov

Furthermore, studies suggest a dual mechanism where fluoxetine not only directly blocks the hERG channel but also disrupts the trafficking of the hERG channel protein to the cell surface membrane, effectively reducing the number of functional channels. nih.govresearchgate.netnih.gov This combined effect enhances the potential for QT prolongation. Co-administration with other QT-prolonging drugs, such as certain antipsychotics (e.g., thioridazine, pimozide), antiarrhythmics, and some antibiotics, results in an additive effect on QT interval duration, significantly increasing the risk of cardiac events. drugbank.comgoodrx.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Fluoxetine hydrochloride
Norfluoxetine
Amitriptyline
Imipramine
Haloperidol
Clozapine
Risperidone
Pimozide
Thioridazine
Warfarin
Loperamide
Fentanyl
Lithium
Tramadol
Buspirone
Amphetamines
Tryptophan
Triptans
Desipramine
Olanzapine
Bupropion
Isocarboxazid
Phenelzine
Selegiline
Tranylcypromine
Linezolid
Methylene blue
Meperidine
Methadone
St. John's Wort
Amiodarone
Sotalol
Ciprofloxacin
Azithromycin
Fluconazole
Ziprasidone
Methadone
Apixaban
Rivaroxaban
Clopidogrel
Prasugrel
Digoxin
Quinidine
Vinblastine
Mitomycin C
Paclitaxel
Doxorubicin
Verapamil
Fexofenadine
Sumatriptan
Sertraline (B1200038)
Paroxetine (B1678475)
Nortriptyline
Duloxetine
Mirtazapine
Venlafaxine (B1195380)
Codeine
Oxycodone
Dextromethorphan
Carbamazepine
Phenytoin
Diazepam
Alprazolam
Flecainide
Propafenone
Vinblastine
Aspirin
Ibuprofen
Diclofenac

Mechanisms of Adverse Effects and Tolerability

Neurobiological Basis of Activating Effects

Fluoxetine (B1211875) is known to have activating properties, which can manifest as nervousness, anxiety, agitation, and insomnia, particularly at the beginning of therapy. psychopharmacologyinstitute.comnih.gov These effects are considered statistically significant treatment-emergent phenomena. nih.gov The primary mechanism of fluoxetine is the inhibition of the serotonin (B10506) transporter, leading to increased synaptic levels of serotonin. patsnap.com However, its interaction with other receptors also plays a significant role in its side effect profile.

One of the key mechanisms proposed for fluoxetine's activating properties is its action as an antagonist at 5-HT2C receptors. psychopharmacologyinstitute.comnih.gov By blocking these receptors, which are involved in the regulation of dopamine (B1211576) and norepinephrine (B1679862) release, fluoxetine can lead to an increase in the levels of these catecholamines. This elevation in dopaminergic and noradrenergic activity is thought to contribute to the feelings of activation, and in some cases, anxiety and restlessness. psychopharmacologyinstitute.com

Table 1: Neurobiological Mechanisms of Activating Effects
Activating EffectProposed Neurobiological MechanismKey Neurotransmitters/Receptors Involved
Anxiety, Agitation, InsomniaAntagonism of 5-HT2C receptors, leading to increased downstream release of norepinephrine and dopamine. psychopharmacologyinstitute.comnih.govSerotonin (5-HT), Norepinephrine, Dopamine, 5-HT2C Receptor
NervousnessGeneral increase in serotonergic neurotransmission and downstream catecholaminergic effects. psychopharmacologyinstitute.compatsnap.comSerotonin (5-HT), Norepinephrine, Dopamine

Serotonin Receptor Antagonism Contributing to Anxiety and Insomnia

The relationship between fluoxetine and the 5-HT2C receptor is a critical factor in understanding the emergence of anxiety and insomnia. Fluoxetine acts as a competitive and reversible antagonist of 5-HT2C receptors. pnas.orgnih.govdrugbank.com This antagonistic activity is thought to be a primary contributor to the anxiety, insomnia, and agitation experienced by some individuals. nih.gov

Activation of 5-HT2C receptors generally leads to anxiogenic (anxiety-producing) effects and a decrease in locomotor activity. By blocking these receptors, it might be expected to produce anxiolytic (anxiety-reducing) effects. However, the initial increase in synaptic serotonin from reuptake inhibition can activate multiple serotonin receptor subtypes throughout the brain. columbiapsychiatry.org The complex interplay between potent 5-HT reuptake inhibition and moderate 5-HT2C antagonism likely underlies the variable effects seen in practice, where initial treatment can be activating or anxiogenic. psychopharmacologyinstitute.comnih.gov The antagonism at 5-HT2C receptors disrupts the typical serotonergic inhibitory control over dopamine, potentially leading to a state of hyperexcitability in certain neural circuits that manifests as anxiety and difficulty sleeping. nih.govcolumbiapsychiatry.org

Mechanisms of Potential Late-Onset Adverse Effects with Chronic Use

While many adverse effects of fluoxetine manifest early in treatment, there are reports of late-onset effects occurring after years of chronic use. nih.gov Case studies have documented patients developing symptoms of restlessness, tension, agitation, and sleep disturbances after 6 to 10 years of continuous fluoxetine treatment, with symptoms resolving upon dose reduction or cessation. nih.gov

The mechanisms for these late-onset effects are not fully understood but are thought to involve long-term adaptive changes in the serotonergic system and downstream pathways. patsnap.com Chronic administration of fluoxetine leads to sustained elevations of synaptic serotonin, which can induce alterations in receptor density, sensitivity, and gene expression over time. patsnap.comnih.gov For instance, long-term fluoxetine exposure has been shown to cause changes in the expression of genes involved in myelination, a process that influences brain connectivity. nih.gov

One hypothesis to explain late-onset adverse effects is the development of serotonin receptor supersensitivity. nih.gov According to this hypothesis, the constant presence of high levels of serotonin might, over a very long period, induce a paradoxical increase in the sensitivity of certain postsynaptic serotonin receptors. This "supersensitivity" could mean that normal physiological serotonin release, or the presence of fluoxetine itself, elicits an exaggerated or altered response, leading to symptoms like agitation and restlessness that are similar to the acute side effects. nih.gov This remains a theoretical explanation based on clinical observations, as much of the preclinical research on chronic SSRI use has focused on receptor desensitization or downregulation as the primary adaptive change. nih.gov

Neurological Manifestations: Akathisia and Extrapyramidal Symptoms

Although uncommon, fluoxetine can induce neurological side effects such as akathisia and other extrapyramidal symptoms (EPS), which include dystonia, parkinsonism, and tardive dyskinesia. nih.govnih.govresearchgate.net Akathisia is a movement disorder characterized by a subjective feeling of inner restlessness and a compelling urge to be in constant motion. nih.govresearchgate.net

The leading hypothesis for the mechanism of SSRI-induced EPS is the serotonergically mediated inhibition of dopaminergic neurotransmission, particularly within the basal ganglia. nih.govsemanticscholar.orgscielo.br Key pathways involved include:

Nigrostriatal Pathway: Increased serotonin activity is thought to inhibit dopamine release in this pathway, which is critical for motor control. This inhibition can lead to parkinsonian symptoms like bradykinesia and rigidity. nih.gov

Mesocortical/Mesolimbic Pathways: Disruption of dopamine in these pathways may contribute to akathisia. researchgate.net

Specific serotonin receptors, such as 5-HT2A and 5-HT2C, located in the basal ganglia are believed to play a role. columbiapsychiatry.orgnih.gov Stimulation of these receptors by elevated serotonin levels can lead to the inhibition of dopaminergic neurons, creating a state of dopamine hypoactivity that manifests as EPS. columbiapsychiatry.orgnih.gov Fluoxetine's affinity for 5-HT2C receptors and its long half-life, which can lead to accumulation, may be contributing factors to its association with EPS among SSRIs. nih.gov

Cardiovascular Considerations: QT Interval Prolongation

Fluoxetine has been associated with prolongation of the QT interval on an electrocardiogram, although this effect is generally considered less pronounced than with some other SSRIs. researchgate.netpsychiatrictimes.com The QT interval represents the time it takes for the heart's ventricles to depolarize and repolarize. A prolonged QT interval is a risk factor for a potentially fatal cardiac arrhythmia known as Torsades de Pointes.

The primary mechanism for this effect involves the interaction of fluoxetine and its active metabolite, norfluoxetine (B159337), with specific cardiac ion channels. nih.govnih.gov Research has identified a dual mechanism:

Direct Block of the hERG Potassium Channel: Fluoxetine and norfluoxetine can directly block the human ether-a-go-go-related gene (hERG) K+ channel. researchgate.netnih.govnih.gov This channel is responsible for the rapid delayed rectifier potassium current (IKr), which is a critical component of phase 3 cardiac repolarization. Inhibition of this current delays repolarization, thereby prolonging the QT interval. nih.gov

Disruption of hERG Channel Protein Trafficking: In addition to direct blockade, both compounds can disrupt the normal cellular process of trafficking hERG channel proteins to the cell surface membrane. researchgate.netnih.govnih.gov This leads to a reduced density of functional potassium channels on the cardiomyocyte surface, further impairing the repolarization process. nih.gov

These two mechanisms, which are mediated by different drug binding sites, work in concert to reduce the total repolarizing current, predisposing to QT prolongation. nih.govnih.gov

Table 2: Mechanisms of Fluoxetine-Induced QT Prolongation
MechanismMolecular TargetPhysiological Consequence
Direct Channel BlockadehERG (Kv11.1) K+ Channel PoreInhibition of the rapid delayed rectifier potassium current (IKr). nih.govnih.gov
Disruption of Protein TraffickinghERG channel protein processing in the secretory pathwayReduced density of functional hERG channels on the cell surface membrane. researchgate.netnih.govnih.gov

Emerging Therapeutic Applications and Repurposing Research

Oncology Research and Cancer Therapy Repurposing

Recent preclinical and in vivo studies have highlighted the oncolytic properties of fluoxetine (B1211875), suggesting its potential as a repurposed agent in cancer therapy. researchgate.net Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain tumors. nih.govresearchgate.net

Accumulating evidence confirms that the anticancer activities of fluoxetine are largely independent of its primary serotonergic-mediated mechanisms. nih.gov The oncolytic effects are not shared by all SSRIs, indicating a mechanism beyond simple serotonin (B10506) reuptake inhibition. nih.gov Studies have demonstrated that fluoxetine can induce apoptosis in various cancer cell lines, including glioblastoma, colorectal carcinoma, and breast cancer, by triggering cell death pathways that disrupt lysosomal and mitochondrial function. nih.gov For instance, in Burkitt lymphoma cells, fluoxetine-induced apoptosis was mediated through the caspase pathway, leading to DNA and PARP cleavage, independent of its serotonergic effects. nih.gov Similarly, in hepatocellular carcinoma cells, the anticancer effect is attributed to the upregulation of apoptosis-associated proteins like caspase-3, caspase-8, and caspase-9. nih.govresearchgate.net

A key non-serotonergic mechanism of fluoxetine's anticancer activity involves the inhibition of the enzyme acid sphingomyelinase (ASM), also known as sphingomyelin (B164518) phosphodiesterase 1 (SMPD1). nih.govwilliamscancerinstitute.com ASM is crucial for the conversion of sphingomyelin to ceramide. researchgate.net By inhibiting ASM, fluoxetine disrupts this process, leading to the accumulation of sphingomyelin and a reduction in ceramide. researchgate.netmdpi.com This disruption causes significant lysosomal stress and suppresses oncogenic signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, ultimately resulting in dose-dependent death of cancer cells. nih.govresearchgate.net This mechanism has been identified as particularly relevant in glioblastoma (GBM), where ASM is a necessary target for cancer cell survival. nih.gov

Fluoxetine has demonstrated significant potential in enhancing the efficacy of existing cancer treatments.

With Temozolomide (B1682018) (TMZ): The combination of fluoxetine and temozolomide has shown a synergistic cytotoxic effect in glioma cells. nih.govwithpower.comnih.gov Fluoxetine sensitizes glioma cells to TMZ by activating the CHOP-dependent endoplasmic reticulum stress-related apoptosis pathway. nih.govnih.gov This combined treatment has been shown to be more effective than monotherapy in both in vitro and in vivo models of glioblastoma. mdpi.com Clinical trials are underway to evaluate the safety and efficacy of this combination in patients with recurrent malignant gliomas. cancer.gov

With Raloxifene (B1678788): In models of breast cancer, the combination of fluoxetine and raloxifene has produced better outcomes than either drug administered alone. mdpi.comnih.gov This combination has been shown to significantly reduce tumor volume and improve the antioxidant status of tumor tissues in rats with experimentally induced breast cancer. williamscancerinstitute.comnih.govfusabil.org

Combination TherapyCancer TypeObserved Synergistic EffectUnderlying Mechanism
Fluoxetine + TemozolomideGlioblastoma (Glioma)Enhanced cancer cell death and tumor growth inhibition. nih.govwithpower.comActivation of CHOP-dependent endoplasmic reticulum stress-related apoptosis. nih.gov
Fluoxetine + RaloxifeneBreast CancerGreater reduction in tumor volume compared to monotherapy. mdpi.comnih.govIncreased pro-apoptotic effects and improved antioxidant status. williamscancerinstitute.comfusabil.org

Fluoxetine exerts notable immunomodulatory effects that can contribute to its anticancer activity. conicet.gov.ar Research indicates that fluoxetine can enhance the host's antitumor immune response. nih.gov It has been shown to promote cellular immunity by increasing the numbers of CD4+ T helper (Th) and CD8+ cytotoxic T (Tc) cells while decreasing regulatory T cells (Treg). frontiersin.org Furthermore, fluoxetine can modulate cytokine profiles, promoting a Th1-type response characterized by increased levels of IL-2 and IFN-γ, which is favorable for antitumor immunity. frontiersin.orgnih.gov Another important mechanism is the suppression of the kynurenine (B1673888) pathway, an important route for tryptophan metabolism that, when upregulated in the tumor microenvironment, can lead to immune suppression. frontiersin.orgnih.gov By inhibiting this pathway, fluoxetine may help to reverse tumor-induced immune tolerance. nih.gov

Neurological Disorder Exploration Beyond Depression

The neuroprotective and neurogenic properties of fluoxetine have prompted research into its potential for treating neurodegenerative diseases, most notably Alzheimer's disease.

Preclinical evidence strongly suggests that fluoxetine may have therapeutic potential in mitigating the cognitive decline associated with Alzheimer's disease (AD). mdpi.comresearchgate.net Its mechanisms of action in this context are multifaceted and extend beyond its antidepressant effects.

Neuroprotective and Anti-degenerative Effects: Studies in animal models of AD have shown that fluoxetine can reduce the pathology of amyloid-beta (Aβ) plaques, a hallmark of the disease. mdpi.comacs.org It has been found to prevent the elevation of soluble Aβ1-42 peptides and rescue spatial memory deficits. acs.org The neuroprotective effects may also be mediated by anti-inflammatory actions, as fluoxetine can hinder the TLR4/NLRP3 inflammasome and suppress the expression of pro-inflammatory genes. mdpi.comnih.gov

Promotion of Neurogenesis and Synaptic Plasticity: Fluoxetine has been shown to stimulate neurogenesis and enhance synaptic plasticity in AD models. mdpi.comnih.gov It can increase levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth. mdpi.comnih.gov By activating various signaling pathways, including CREB/p-CREB/BDNF, fluoxetine promotes the formation and stability of synapses, which is crucial for learning and memory. mdpi.comfrontiersin.org In AD mouse models, treatment has been shown to improve cognitive function and delay the progression of neuronal loss in the hippocampus. oncotarget.comfrontiersin.org

Mechanism in Alzheimer's DiseaseSpecific FindingPotential Outcome
Reduction of Aβ PathologyPrevents elevation in levels of soluble Aβ1–42 peptides in the hippocampus. acs.orgMitigation of neuronal dysfunction and slowing of neurodegeneration. nih.gov
Anti-inflammatory EffectsHinders TLR4/NLRP3 inflammasome and suppresses pro-inflammatory genes. mdpi.comnih.govReduction of neuroinflammation associated with AD pathology. frontiersin.org
Promotion of NeurogenesisIncreases Brain-Derived Neurotrophic Factor (BDNF) levels. mdpi.comCounteracts the decline in neurogenesis and supports neuronal health. frontiersin.org
Enhanced Synaptic PlasticityActivates CREB/p-CREB/BDNF signaling pathways. mdpi.comnih.govImproved cognitive performance and rescue of memory deficits. acs.orgnih.gov

While preclinical data are promising, only a limited number of clinical studies have investigated fluoxetine's direct impact on cognitive performance in people with AD, and their results have been limited by methodological issues. mdpi.comnih.gov Therefore, more high-quality clinical research is necessary to confirm these potential benefits in patients. researchgate.net

Immunomodulatory Roles in Systemic Conditions

Fluoxetine hydrochloride has been the subject of significant research for its potential role in mitigating complications associated with COVID-19, particularly the hyperinflammatory response known as a "cytokine storm". cdrl-ut.orgutoledo.edu This severe immune reaction is a major contributor to organ failure and mortality in patients with severe COVID-19. cdrl-ut.org

The immunomodulatory and anti-inflammatory properties of fluoxetine are central to this area of investigation. nih.gov Research suggests that fluoxetine may help reduce the levels of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and CCL-2. nih.govnih.gov The mechanism of action is thought to involve interference with the NF-kappaB/IL6ST axis, which is a key pathway in regulating inflammation. cdrl-ut.orgresearchgate.net By inhibiting this pathway, fluoxetine could potentially suppress the excessive inflammatory response that leads to a cytokine storm. cdrl-ut.orgresearchgate.net

In addition to its anti-inflammatory effects, fluoxetine has been shown to inhibit the entry of SARS-CoV-2 into cells in vitro. researchgate.net This is achieved by impairing endolysosomal acidification, a process necessary for viral entry. researchgate.net

Several observational studies and clinical trials have explored the potential benefits of fluoxetine in COVID-19 patients. A large analysis of electronic health records indicated that patients with COVID-19 who were taking fluoxetine had a significantly lower risk of mortality compared to a matched control group. the-hospitalist.org Specifically, patients on fluoxetine were 28% less likely to die from COVID-19. the-hospitalist.org Another study highlighted that the use of fluoxetine or fluvoxamine (B1237835) was associated with a significantly lower relative risk of mortality in COVID-19 patients. nih.gov These findings have led to the proposal of fluoxetine as a potential adjuvant therapy for COVID-19. nih.gov

Table 2: Investigated Mechanisms of Fluoxetine in COVID-19

Mechanism Description Potential Outcome
Anti-inflammatory Effects Reduction of pro-inflammatory cytokines and chemokines such as IL-6, TNF-α, and CCL-2. nih.govnih.gov Prevention or mitigation of the cytokine storm. cdrl-ut.orgutoledo.edu
NF-kappaB/IL6ST Axis Interference Suppression of a key intracellular inflammatory pathway. cdrl-ut.orgresearchgate.net Decreased hyperinflammatory response. cdrl-ut.org
Inhibition of Viral Entry Impairment of endolysosomal acidification, hindering SARS-CoV-2 entry into cells. researchgate.net Reduced viral replication.

Future Directions in Fluoxetine Hydrochloride Research

Elucidating Complex Mechanisms of Action Beyond Serotonin (B10506) Reuptake Inhibition

While the primary mechanism of fluoxetine (B1211875) hydrochloride involves blocking the serotonin transporter protein, thereby increasing the synaptic availability of serotonin, emerging research is focused on its broader neuropharmacological profile. nbinno.comnih.gov Future studies are delving into several other potential mechanisms that may contribute to its therapeutic effects.

One area of investigation is fluoxetine's weak activity as a norepinephrine (B1679862) reuptake inhibitor, an effect that may become more clinically relevant at higher doses. psychopharmacologyinstitute.com Additionally, its role as an antagonist at 5HT2C receptors is being explored as a potential contributor to its activating properties. psychopharmacologyinstitute.com Chronic treatment with fluoxetine has been shown to desensitize serotoninergic inhibition of GABAergic inputs and the intrinsic excitability of dorsal raphe serotonin neurons. nih.govbiorxiv.org This downregulation of 5-HT neuron autoinhibition, a neuroplastic change, may be a key factor in the therapeutic efficacy of SSRIs. nih.govbiorxiv.org

Further research aims to clarify the clinical significance of these non-sertralinergic actions and how they might be harnessed to optimize treatment outcomes. Understanding these complex mechanisms could lead to the development of new antidepressants with more diverse and targeted modes of action.

Deeper Investigation into Neuroplasticity and Functional Network Changes

A significant frontier in fluoxetine research is its impact on neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. nih.gov Depression is often associated with neuronal atrophy in brain regions like the prefrontal cortex and hippocampus. nih.gov Fluoxetine has been shown to promote various forms of neuroplasticity that may counteract these changes.

Key research findings in this area include:

Increased Neurogenesis: Chronic fluoxetine treatment has been demonstrated to increase the proliferation of new cells (neurogenesis) in the hippocampus. oup.comdoi.org

Structural Remodeling: Studies have shown that fluoxetine can increase the density of dendritic spines on pyramidal neurons in the hippocampus and medial prefrontal cortex. nih.govoup.com

Modulation of Inhibitory Networks: Fluoxetine appears to alter the structure and connectivity of cortical interneurons, potentially by influencing plasticity-related molecules like the polysialylated form of the neural cell adhesion molecule (PSA-NCAM) and perineuronal nets (PNNs). oup.com

BDNF Signaling: Fluoxetine treatment has been linked to increased levels of brain-derived neurotrophic factor (BDNF), a key regulator of neuroplasticity, in the hippocampus and frontal cortex. nih.gov

Future research will likely focus on the precise molecular and cellular mechanisms through which fluoxetine induces these neuroplastic changes and how these alterations in brain structure and function translate into improved mood and cognitive function. A deeper understanding of these processes could open avenues for therapies that directly target neuroplasticity.

Integration of Multi-omics Technologies (Genomics, Proteomics) for Response Prediction

The variability in patient response to fluoxetine hydrochloride has spurred interest in using multi-omics technologies to predict treatment outcomes. This approach involves the integrated analysis of various biological datasets, including genomics, proteomics, and metabolomics, to identify biomarkers of antidepressant efficacy.

Recent studies have begun to map the molecular landscape of fluoxetine's action across different brain regions. For instance, a comprehensive multi-omics analysis revealed that fluoxetine induces region-specific shifts in gene expression and chromatin state. nih.govnih.govresearchgate.net This research also pointed to a global increase in energy metabolism and widespread chromatin remodeling as potential shared mechanisms of fluoxetine's action. nih.govnih.gov

Proteomic analyses have also identified specific proteins that are differentially expressed in response to fluoxetine, shedding light on its effects on cytoskeleton organization, endocytosis, and intracellular signaling. nih.gov Machine learning models that integrate multi-omics data, such as genomics and plasma metabolomics, are showing promise in achieving clinically meaningful predictions of antidepressant response. elsevierpure.com

Future research in this domain will focus on validating these predictive models in larger clinical trials and translating these findings into clinically applicable tools for guiding antidepressant selection.

Expanding Preclinical Models to Better Mimic Clinical Heterogeneity

To improve the translation of preclinical findings to clinical practice, there is a growing need for more sophisticated animal models that better reflect the heterogeneity of depressive disorders in humans. nih.govresearchgate.net Traditional preclinical models have been instrumental in understanding the basic mechanisms of antidepressant action. nih.gov

Current research is employing models that incorporate multiple "hits," such as genetic predisposition, early life stress, and chronic environmental stress, to create a more valid representation of the complex etiology of depression. frontiersin.org For example, a "three-hit" mouse model has been used to study the effects of fluoxetine and has highlighted how early life adversity can influence therapeutic efficacy. frontiersin.org

Chronic unpredictable stress models are also being used to investigate the therapeutic effects of fluoxetine on neurochemical and behavioral measures. nih.gov These models allow for the study of long-term treatment effects and the underlying biological changes, such as alterations in inflammatory cytokines. plos.org

Future directions in this area will involve the development of preclinical models that capture a wider range of clinical features, including different symptom profiles and comorbidities. This will be crucial for testing the efficacy of novel therapeutic strategies and for identifying which patient populations are most likely to benefit from specific treatments.

Advanced Clinical Trial Designs for Novel Indications and Long-Term Outcomes

The future of clinical research on this compound will involve more advanced trial designs to explore new therapeutic uses and to better understand its long-term effects. While fluoxetine has completed numerous phase 3 and 4 trials for major depressive disorder, there is ongoing research into its potential for other conditions. drugbank.comdrugbank.com

One innovative area of research is the use of fluoxetine to enhance motor recovery after stroke. The FLOW trial, a randomized, placebo-controlled, blinded phase II trial, is evaluating the efficacy of combining fluoxetine with an exercise rehabilitation program. clinicaltrials.gov This trial utilizes a robust design with randomization to minimize bias and includes long-term follow-up to assess sustained effects. clinicaltrials.gov

Future clinical trials are likely to incorporate several advanced design features, including:

Adaptive Designs: These designs allow for modifications to the trial protocol based on interim data, which can increase efficiency and the likelihood of success.

Biomarker-Stratified Trials: Patients may be enrolled in trials based on specific biological markers to test the efficacy of fluoxetine in targeted subpopulations.

Real-World Evidence Studies: These studies will gather data on the long-term effectiveness and safety of fluoxetine in routine clinical practice, providing valuable insights beyond the controlled setting of traditional clinical trials.

The development and implementation of these advanced clinical trial designs will be essential for fully realizing the therapeutic potential of this compound for both established and novel indications. dataintelo.com

Q & A

Q. How can QSPR models predict this compound solubility in supercritical CO₂ for drug delivery optimization?

  • Methodology : Train artificial neural networks (ANN) or support vector regression (SVR) models using molecular descriptors (e.g., polar surface area, logP) and experimental solubility data. Validate predictions against scCO₂ density-dependent solubility curves (e.g., 0.7–0.9 g/cm³). Address discrepancies >10% by refining descriptors related to hydrogen-bonding capacity .

Q. What statistical approaches resolve contradictions in clinical trial data for this compound’s efficacy across depressive subtypes?

  • Methodology : Apply multivariate regression to Hamilton Depression Rating Scale (HAM-D) scores, stratifying by symptom clusters (e.g., anxiety, psychomotor retardation). Use non-linear weighting for symptom severity (e.g., delusions in depressive vs. schizophrenic patients). Meta-analyses should adjust for diagnostic heterogeneity and publication bias via funnel plots .

Q. How do researchers optimize green chemistry metrics in spectrophotometric assays for this compound?

  • Methodology : Calculate Eco-Scale scores by penalizing hazardous solvents (e.g., methanol) and energy-intensive steps. Replace with ethanol or water-based mobile phases. Use micellar spectrophotometry to reduce organic solvent use by 70%. Validate method robustness via Youden’s factorial design .

Q. What in vitro models validate this compound’s interaction with serotonin transporters (SERT) under varying pH conditions?

  • Methodology : Use HEK-293 cells expressing human SERT. Perform uptake assays with ³H-serotonin at pH 6.0–8.0. Apply fluoxetine (1–100 nM) and measure IC₅₀ shifts via nonlinear regression. Confirm binding kinetics via radioligand displacement (e.g., ³H-paroxetine) and molecular docking simulations .

Data Analysis & Validation

Q. How to address variability in this compound’s pharmacokinetic parameters across preclinical species?

  • Methodology : Conduct allometric scaling using body weight (mouse, rat, dog) and plasma protein binding data. Apply mechanistic IVIVE models incorporating hepatic clearance (CYP2D6 metabolism). Validate predictions with in vivo studies measuring AUC₀–24 and Cmax .

Q. What criteria differentiate artifact peaks from genuine degradation products in stability-indicating HPLC methods?

  • Methodology : Perform forced degradation (acid/alkali hydrolysis, oxidation, photolysis). Compare retention times and UV spectra of degradation products with synthetic standards. Use mass spectrometry to confirm molecular weights. Establish peak purity via photodiode array detectors (threshold: purity angle < purity threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
Fluoxetine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.